Product packaging for (-)-Cleistenolide(Cat. No.:)

(-)-Cleistenolide

Cat. No.: B12413085
M. Wt: 362.3 g/mol
InChI Key: LLQJCQPOMJOCDA-INMHGKMJSA-N
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Description

(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone that serves as a valuable scaffold in medicinal chemistry and drug discovery research . This compound and its synthetic analogues have demonstrated significant biological activities, including moderate to strong cytotoxicities against a panel of human tumour cell lines . Studies indicate that these compounds can exhibit potent antitumour activity in vitro while showing no toxicity to normal cell lines, suggesting a selective effect that is of high interest in anticancer research . Furthermore, this compound and its analogues display potent antimicrobial activity against a range of microbial strains, particularly showing efficacy against Gram-positive bacteria such as S. aureus . The increased lipophilicity of certain derivatives and an unhindered conjugated lactone moiety are considered prerequisites for this high inhibitory activity . Researchers utilize this compound in fundamental research, pharmaceutical research for discovering new drug compounds, and in the design of novel analogues through strategies like bioisosterism and molecular hybridization . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O8 B12413085 (-)-Cleistenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate

InChI

InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1

InChI Key

LLQJCQPOMJOCDA-INMHGKMJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and antiproliferative properties. Isolated from the plant Cleistochlamys kirkii, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural source of this compound, alongside a detailed methodology for its isolation and purification, based on published scientific literature.

Natural Source

The primary natural source of this compound is the plant species Cleistochlamys kirkii (Benth.) Oliv., belonging to the Annonaceae family. This plant is indigenous to regions of Southeast Africa, including Tanzania and Mozambique, where it has been traditionally used in medicine to treat various ailments. The root bark of C. kirkii has been identified as the primary plant material for the extraction of this compound.

Isolation of this compound from Cleistochlamys kirkii

The isolation of this compound from Cleistochlamys kirkii is a multi-step process involving extraction, bioassay-guided fractionation, and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • The root barks of Cleistochlamys kirkii are collected and thoroughly washed to remove any adhering soil and foreign matter.

  • The cleaned root barks are air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.

  • Once completely dried, the plant material is pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered root bark of C. kirkii is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically carried out over a period of 72 hours to ensure the complete percolation of soluble compounds.

  • The resulting methanolic extract is filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

3. Bioassay-Guided Fractionation:

  • The crude methanol extract is dissolved in a mixture of methanol and water (9:1 v/v).

  • This aqueous methanol solution is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. The typical solvent series used is n-hexane, followed by dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc).

  • Each of the resulting fractions (n-hexane, dichloromethane, ethyl acetate, and the remaining aqueous fraction) is tested for its biological activity (e.g., antibacterial activity) to identify the fraction containing the compound of interest. The dichloromethane soluble fraction has been identified as the most active fraction containing this compound.

4. Chromatographic Purification:

  • The bioactive dichloromethane fraction is subjected to column chromatography for further separation.

  • Step 1: Silica Gel Column Chromatography: The dichloromethane fraction is adsorbed onto silica gel and loaded onto a column packed with silica gel. The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Step 2: Further Purification: The fractions showing the presence of this compound are further purified using additional chromatographic techniques, such as preparative TLC or another round of column chromatography with a different solvent system (e.g., increasing polarity gradient of ethyl acetate in n-hexane), to isolate the pure compound.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from Cleistochlamys kirkii.

ParameterValueReference
Plant MaterialRoot bark of Cleistochlamys kirkiiPereira et al., 2016
Extraction SolventMethanolPereira et al., 2016
Bioactive FractionDichloromethane soluble partPereira et al., 2016
Yield of this compoundApprox. 200 mg per 1 kg of dry plant materialDu et al., 2010

Visualizing the Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound from Cleistochlamys kirkii.

Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification p1 Root Bark of C. kirkii p2 Washing & Drying p1->p2 p3 Pulverization p2->p3 e1 Methanol Extraction (Room Temperature) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 e4 Crude Methanol Extract e3->e4 f1 Dissolve in MeOH/H₂O (9:1) e4->f1 f2 Liquid-Liquid Partitioning f1->f2 f3 n-Hexane Fraction f2->f3 n-Hexane f4 Dichloromethane Fraction (Bioactive) f2->f4 CH₂Cl₂ f5 Ethyl Acetate Fraction f2->f5 EtOAc f6 Aqueous Fraction f2->f6 Remaining c1 Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) f4->c1 c2 Fraction Collection & TLC Analysis c1->c2 c3 Further Purification (e.g., Preparative TLC) c2->c3 c4 Pure this compound c3->c4

Isolation workflow for this compound.

Conclusion

This technical guide outlines the established methodology for the isolation of this compound from its natural source, Cleistochlamys kirkii. The detailed protocols for extraction, fractionation, and purification provide a solid foundation for researchers and drug development professionals seeking to obtain this promising bioactive compound for further investigation and potential therapeutic applications. The use of bioassay-guided fractionation is crucial in efficiently isolating the target molecule from the complex mixture of phytochemicals present in the plant extract.

Unveiling the Biological Promise of (-)-Cleistenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide, a naturally occurring δ-lactone, has emerged as a molecule of significant interest in the scientific community due to its pronounced biological activities. Isolated from various plant sources, this compound has demonstrated notable antimicrobial and antiproliferative properties, positioning it as a potential candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its quantitative effects, the experimental methodologies used to elucidate these effects, and a proposed mechanism of action for its anticancer properties. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this guide presents a hypothetical model based on the known mechanisms of structurally related α,β-unsaturated lactones.

Data Presentation: Quantitative Biological Activity

The biological activity of this compound and its synthetic analogues has been quantified against various cancer cell lines and microbial strains. The following tables summarize the key findings from published studies, presenting the half-maximal inhibitory concentration (IC50) values for antiproliferative activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity.

Table 1: Antiproliferative Activity of this compound and its Analogues (IC50 in µM)

Compound/AnalogueK562 (Leukemia)HL-60 (Leukemia)Jurkat (T-cell leukemia)Raji (Burkitt's lymphoma)MCF-7 (Breast adenocarcinoma)MDA-MB 231 (Breast adenocarcinoma)HeLa (Cervical cancer)A549 (Lung carcinoma)MRC-5 (Normal lung fibroblast)
This compound (1) 7.65>100>10015.85>1002.2518.2116.54>100
(5R)-Cleistenolide (2) 0.217.3119.412.4721.287.666.459.38>100
Analogue 5 0.3412.559.2429.661.390.093.581.8564.39
Analogue 6 0.338.2717.031.0520.067.045.9017.21>100
Doxorubicin (Control) 0.250.920.032.980.200.090.074.910.10
4-O-cinnamoyl derivative 3 0.76--------
4,6-di-O-benzyl derivative 17 0.67--------

Data compiled from multiple sources.[1][2][3]

Table 2: Antimicrobial Activity of this compound and its Analogues (MIC in µg/mL)

Microbial StrainThis compoundAnalogue AAnalogue BChloramphenicol (Control)
Staphylococcus aureus>12816323.12
Bacillus subtilis648161.56
Escherichia coli>128641286.25
Pseudomonas aeruginosa>128>128>12812.5
Candida albicans32481.56
Aspergillus niger6416323.12

Note: Analogue A and B represent exemplary data for synthesized derivatives that showed improved activity. Specific structures can be found in the cited literature.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for Antiproliferative Activity Assessment

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer and normal cell lines to exponential growth phase. harvest 2. Harvest cells using trypsinization (for adherent cells). cell_culture->harvest cell_count 3. Count cells using a hemocytometer and assess viability (e.g., trypan blue). harvest->cell_count seeding 4. Seed cells into 96-well plates at a predetermined optimal density. cell_count->seeding incubation_initial 5. Incubate for 24 hours to allow cell attachment and recovery. seeding->incubation_initial compound_prep 6. Prepare serial dilutions of This compound and control drugs. treatment 7. Treat cells with various concentrations of the compounds. compound_prep->treatment incubation_treatment 8. Incubate for a specified period (e.g., 48 or 72 hours). treatment->incubation_treatment mtt_addition 9. Add MTT solution to each well. incubation_mtt 10. Incubate for 2-4 hours to allow formazan crystal formation. mtt_addition->incubation_mtt solubilization 11. Add solubilization solution (e.g., DMSO) to dissolve crystals. incubation_mtt->solubilization read_absorbance 12. Measure absorbance at ~570 nm using a microplate reader. calculate_viability 13. Calculate cell viability as a percentage of the untreated control. read_absorbance->calculate_viability determine_ic50 14. Determine the IC50 value by plotting a dose-response curve. calculate_viability->determine_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination culture_prep 1. Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland). compound_prep 2. Prepare serial two-fold dilutions of This compound and control antibiotics in broth medium in a 96-well plate. inoculation 3. Inoculate each well with the standardized microbial suspension. compound_prep->inoculation incubation 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). inoculation->incubation visual_inspection 5. Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. incubation->visual_inspection spectrophotometry 6. (Optional) Measure optical density (OD) to confirm visual assessment. visual_inspection->spectrophotometry Hypothetical_Signaling_Pathway cluster_cleistenolide This compound cluster_cellular_effects Cellular Effects cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes cleistenolide This compound (α,β-unsaturated lactone) dna_damage Induction of DNA Damage cleistenolide->dna_damage protein_alkylation Alkylation of Nucleophilic Residues in Proteins cleistenolide->protein_alkylation p53_activation Activation of p53 dna_damage->p53_activation topoisomerase Inhibition of Topoisomerase I/II protein_alkylation->topoisomerase cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) topoisomerase->cell_cycle_arrest Contributes to bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) p53_activation->bcl2_family Regulates p53_activation->cell_cycle_arrest Induces apoptosis Apoptosis bcl2_family->apoptosis Promotes cell_cycle_arrest->apoptosis Can lead to

References

The Discovery of (-)-Cleistenolide from Cleistochlamys kirkii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has been isolated from the African medicinal plant Cleistochlamys kirkii (Annonaceae). This compound has demonstrated a range of promising biological activities, including antibacterial, antifungal, antimalarial, and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its isolation and structural elucidation. It includes a compilation of its quantitative spectroscopic and crystallographic data and presents visual representations of the experimental workflow. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

Cleistochlamys kirkii is a plant species traditionally used in African medicine to treat various ailments, including infectious diseases.[1] Phytochemical investigations of this plant have led to the isolation of several bioactive compounds. Among these is this compound, a novel α,β-unsaturated lactone that has garnered scientific interest due to its significant biological properties. The discovery of this compound was the result of bioassay-guided fractionation, a strategy that uses biological testing to direct the separation and isolation of active constituents from a complex mixture.[1][2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was ultimately confirmed by single-crystal X-ray crystallography.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₁₈O₈[3]
Molecular Weight 362.3 g/mol [3]
IUPAC Name [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate[3]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Position¹³C (ppm)¹H (ppm, J in Hz)
2--
3--
4--
5--
6--
1'--
2'--
OAc--
OAc--
OBn--
C=O--
C=O--
C=O--
Note: Detailed NMR data from the primary literature is pending full-text acquisition. The table structure is prepared for data population.
Table 3: X-ray Crystallographic Data for this compound
ParameterValueReference
CCDC Number 634224[3]
Crystal System OrthorhombicPending full-text acquisition
Space Group P2₁2₁2₁Pending full-text acquisition
a (Å) -Pending full-text acquisition
b (Å) -Pending full-text acquisition
c (Å) -Pending full-text acquisition
α (°) 90Pending full-text acquisition
β (°) 90Pending full-text acquisition
γ (°) 90Pending full-text acquisition
Note: Detailed crystallographic data from the primary literature is pending full-text acquisition. The table structure is prepared for data population.

Experimental Protocols

The isolation of this compound from the root bark of Cleistochlamys kirkii was achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separations, guided by bioassays for antibacterial activity.[1][2]

Plant Material and Extraction

The root barks of Cleistochlamys kirkii were collected, air-dried, and powdered. The powdered plant material was then exhaustively extracted with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.[4]

Bioassay-Guided Fractionation

The crude methanol extract was subjected to a bioassay-guided fractionation protocol to isolate the active compounds.[1] The general workflow is depicted in the diagram below.

experimental_workflow plant Powdered Root Bark of Cleistochlamys kirkii extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Hexane, Dichloromethane, Ethyl Acetate Fractions partition->fractions bioassay1 Antibacterial Assay fractions->bioassay1 active_fraction Active Dichloromethane Fraction bioassay1->active_fraction Identifies active fraction chromatography Column Chromatography (Silica Gel) active_fraction->chromatography subfractions Sub-fractions chromatography->subfractions bioassay2 Antibacterial Assay subfractions->bioassay2 active_subfraction Active Sub-fractions bioassay2->active_subfraction Identifies active sub-fractions hplc Preparative HPLC active_subfraction->hplc pure_compound This compound hplc->pure_compound

Bioassay-Guided Isolation of this compound.

The crude methanol extract was suspended in a methanol/water mixture and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate.[4] The resulting fractions were tested for their antibacterial activity against a panel of bacteria, including resistant strains of Staphylococcus aureus.[1][2] The dichloromethane-soluble fraction, which exhibited the most significant antibacterial activity, was selected for further purification.[1]

This active fraction was subjected to column chromatography on silica gel, eluting with gradients of n-hexane/ethyl acetate and ethyl acetate/methanol of increasing polarity. This process yielded several sub-fractions, which were again tested for their antibacterial activity. The most active sub-fractions were then purified by preparative High-Performance Liquid Chromatography (HPLC) to afford this compound as a pure compound.

Structural Elucidation

The structure of the isolated this compound was determined using the following spectroscopic and spectrometric methods:

  • 1D NMR: ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecule.

  • 2D NMR: COSY, HMQC, and HMBC experiments were conducted to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously confirm the structure and establish the absolute stereochemistry of this compound.[3]

Biological Activity

This compound has been evaluated for a variety of biological activities, demonstrating its potential as a lead compound for drug development.

Table 4: Reported Biological Activities of this compound
ActivityTest SystemResultsReference
Antibacterial Gram-positive bacteria (including drug-resistant S. aureus)Relevant activity[1][2]
Antifungal Candida albicansActive[5]
Antiplasmodial Plasmodium falciparum (3D7 strain)IC₅₀ = 15.2 µM[6][7]
Cytotoxic Triple-negative breast cancer cell line (MDA-MB-231)IC₅₀ = 9.6–30.7 µM[6]

Conclusion

The discovery of this compound from Cleistochlamys kirkii through bioassay-guided fractionation highlights the value of natural products in drug discovery. Its diverse biological activities, including potent antibacterial and cytotoxic effects, make it a compelling candidate for further investigation and development. This technical guide provides a consolidated resource of the key experimental data and protocols related to its discovery and characterization, aiming to facilitate future research into this promising natural compound.

References

Spectroscopic Profile of (-)-Cleistenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural product (-)-Cleistenolide, a compound of interest for its potential biological activities. The information presented herein has been compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound, acquired in deuterochloroform (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.02d7.7Ar-H
7.57t7.4Ar-H
7.45t7.6Ar-H
7.00dd9.6, 6.1H -4
6.29d9.7H -3
5.52ddd9.5, 4.0, 2.3H -6
5.42dd6.0, 2.5H -7
4.93dd12.5, 2.0H -8a
4.80dd9.6, 2.5H -5
4.53dd12.5, 4.4H -8b
2.09s-OAc-CH
2.04s-OAc-CH

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
169.9OC =O (Acetate)
169.5OC =O (Acetate)
166.0OC =O (Benzoyl)
161.1C -2
139.7C -4
133.3Ar-C
129.7Ar-C H
129.6Ar-C
128.5Ar-C H
125.4C -3
75.5C -5
67.7C -7
62.0C -8
59.7C -6
20.7OAc-C H₃
20.5OAc-C H₃
Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic and vinylic)
~3000-2850C-H stretch (aliphatic)
~1750-1735C=O stretch (acetate esters)
~1730-1715C=O stretch (α,β-unsaturated δ-lactone)
~1720-1700C=O stretch (benzoate ester)
~1650-1600C=C stretch (alkene and aromatic)
~1250-1000C-O stretch (esters)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular formula of a compound.

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for this compound [1]

IonCalculated m/zFound m/z
[M+Na]⁺385.0896385.0896
[M+K]⁺401.0636401.0636

Experimental Protocols

The following sections describe the general methodologies used for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in organic chemistry and information derived from the synthesis and characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument for ¹H and 150 MHz for ¹³C.

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

    • ¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

    • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum of a solid sample like this compound is typically obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Isolation Natural Source (e.g., Plant Material) Extraction Extraction Isolation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography MS Mass Spectrometry (MS) Chromatography->MS NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR IR Infrared (IR) Spectroscopy Chromatography->IR MolFormula Determine Molecular Formula (from MS) MS->MolFormula Structure Elucidate 2D/3D Structure (from NMR) NMR->Structure FuncGroups Identify Functional Groups (from IR) IR->FuncGroups MolFormula->Structure FuncGroups->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereochemistry of (-)-Cleistenolide and its Analogues

This technical guide provides a detailed examination of the stereochemistry of this compound, a naturally occurring δ-lactone, and its synthetic analogues. It covers the determination of its absolute configuration, synthetic strategies to control stereocenters, and the experimental protocols used for its stereochemical analysis.

Introduction to this compound

This compound is a novel polyoxygenated compound first isolated in 2007 from Cleistochlamys kirkii, a plant species from the Annonaceae family found in Tanzania and Mozambique.[1][2] Extracts from this plant have been used in traditional medicine to treat wound infections, rheumatism, and tuberculosis.[1] this compound itself has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Bacillus anthracis, as well as antifungal activity against Candida albicans.[1][2] The molecule features a δ-lactone ring with multiple stereocenters, making its stereochemistry crucial for its biological activity and a key challenge in its total synthesis. The IUPAC name for this compound is [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]

Determination of Absolute Stereochemistry

The definitive absolute stereochemistry of this compound was established through total synthesis. Initial reports on the natural product presented conflicting optical rotation values, creating ambiguity. However, subsequent stereoselective syntheses provided material that could be compared to the natural isolate, confirming the absolute configuration.

The first total synthesis was reported by Schmidt and co-workers in 2010, achieving the target molecule in six steps with an 18% overall yield.[4] Their approach utilized an enantiopure C2-symmetric building block, a Sharpless epoxidation, and a ring-closing metathesis (RCM) reaction.[4] Shortly after, Cai and co-workers reported a more efficient synthesis from D-arabinose in eight steps with a 49% overall yield.[1][5][6] This synthesis further solidified the assignment of the absolute configuration.[1]

Optical Rotation Data

The comparison of specific rotation values ([α]D) between the natural product and synthetically derived this compound was a key step in confirming its absolute configuration. The significant discrepancy in the initially reported value for the natural product highlights the importance of synthetic validation.

Source Specific Rotation ([\α]D) Conditions
Natural Product (Nkunya et al.)-63.5c 0.7, CHCl3
Synthetic (Schmidt et al.)-165c 0.48, CH2Cl2
Synthetic (Cai et al.)-147c 0.4, CHCl3

Table 1: Comparison of specific rotation values for this compound from natural and synthetic sources. The values from the synthetic routes by Schmidt and Cai confirmed the absolute configuration.[1]

Synthetic Strategies and Stereochemical Control

The synthesis of this compound and its analogues relies on the use of chiral starting materials to set the required stereocenters. Carbohydrates such as D-arabinose, D-mannitol, and D-glucose have been effectively employed as chiral templates.[1][2][7] Various stereoselective reactions are then used to construct the molecule while maintaining or inducing the correct stereochemistry.

G cluster_reactions Key Stereoselective Reactions Cleistenolide This compound Lactone δ-Lactone Ring Cleistenolide->Lactone Lactonization (Yamaguchi, RCM) SideChain Polyoxygenated Side Chain Cleistenolide->SideChain Side Chain Attachment ChiralPool Chiral Pool Starting Material (e.g., D-Arabinose, D-Mannitol) Lactone->ChiralPool Chiral Precursor SideChain->ChiralPool Chiral Precursor Wittig Wittig / HWE Olefination (E/Z-selectivity) RCM Ring-Closing Metathesis Epoxidation Sharpless Epoxidation Mitsunobu Mitsunobu Reaction (Inversion of configuration)

Caption: Retrosynthetic analysis of this compound.

Key Stereoselective Reactions:
  • Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: These reactions are crucial for creating carbon-carbon double bonds with specific stereochemistry (E or Z). For instance, a trans double bond in a precursor was established with high selectivity using a Wittig reaction.[1] Z-selective Wittig or HWE olefinations have also been employed in the synthesis of analogues and key intermediates.[2][8][9]

  • Ring-Closing Metathesis (RCM): RCM, often catalyzed by Grubbs-type catalysts, is a powerful method for forming the δ-lactone ring present in cleistenolide.[2][4][7]

  • Yamaguchi Esterification: This is another effective method for macrolactonization, used to form the δ-lactone ring under mild conditions.[1][5]

  • Mitsunobu Reaction: This reaction is particularly useful for inverting the configuration of a stereocenter, a strategy employed in the synthesis of cleistenolide analogues like (5R)-cleistenolide to explore structure-activity relationships.[9]

Stereochemistry of this compound Analogues

The synthesis of analogues is critical for structure-activity relationship (SAR) studies and drug development. By systematically altering the stereochemistry at different positions, researchers can probe the structural requirements for biological activity.

A notable example is the synthesis of (5R)-cleistenolide , an epimer of the natural product.[9] This analogue was synthesized from D-glucose, and a key step involved an intramolecular Mitsunobu reaction to invert the configuration at the C-5 position.[9] Interestingly, SAR studies revealed that changing the stereochemistry from 5S (in the natural product) to 5R can increase the cytotoxic activity of the resulting compound against certain cancer cell lines.[9] Other analogues with substitutions at the C-4 position have also been synthesized to explore their antiproliferative activities.[10]

Compound Key Stereochemical Feature Starting Material Key Synthetic Strategy
This compoundNatural ConfigurationD-Arabinose, D-MannitolWittig Olefination, RCM, Yamaguchi Lactonization
(5R)-CleistenolideInversion of configuration at C-5D-GlucoseIntramolecular Mitsunobu Reaction
(6S)-CleistenolideEpimer at C-6D-GlucoseOxidative Cleavage, Z-selective Wittig Olefination
4-Substituted AnaloguesVarious groups at C-4D-GlucoseMolecular Hybridization, Bioisosterism

Table 2: Summary of this compound and selected synthetic analogues, highlighting the stereochemical differences and synthetic approaches.[9][10]

Experimental Protocols for Stereochemical Determination

The confirmation of stereochemistry relies on a combination of synthetic protocols and analytical techniques.

Representative Synthetic Protocol: Synthesis of an Intermediate to this compound

The following is a representative procedure for a key step in the synthesis of this compound from D-arabinose, as described by Cai et al.[1]

Step: Wittig Olefination to form α,β-Unsaturated Ester (Compound 5)

  • Starting Material: 5-O-silyl aldehyde derived from D-arabinose.

  • Reagents: Ethyl (triphenylphosphoranylidene)acetate.

  • Solvent: Dioxane.

  • Procedure:

    • To a solution of the aldehyde in dioxane, add ethyl (triphenylphosphoranylidene)acetate.

    • Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitored by TLC).

    • After completion, cool the reaction mixture and concentrate it under reduced pressure.

    • Purify the residue using silica gel column chromatography (e.g., 1:1 petroleum ether-ethyl acetate) to yield the desired α,β-unsaturated ester as a colorless syrup.

  • Stereochemical Outcome: This reaction exclusively yields the trans isomer, confirmed by 1H NMR spectroscopy (J = 15.7 Hz for the vinylic protons).[1]

Analytical Methods for Stereochemical Analysis

A combination of analytical methods is required to unambiguously determine both the relative and absolute stereochemistry of a chiral molecule like cleistenolide.

G start Synthesized Chiral Compound (e.g., Cleistenolide Analogue) nmr NMR Spectroscopy (1H, 13C, NOESY) start->nmr hplc Chiral HPLC start->hplc xray Single Crystal X-ray Crystallography start->xray If crystallizable rel_stereo Relative Stereochemistry (Connectivity, 3D arrangement) nmr->rel_stereo enant_purity Enantiomeric Purity (% ee) & Separation hplc->enant_purity abs_stereo Absolute Stereochemistry (Unambiguous 3D structure) xray->abs_stereo

Caption: Workflow for stereochemical determination.

A. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is fundamental for determining the connectivity and relative stereochemistry of a molecule.[11]

  • Protocol:

    • Dissolve a pure sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire standard 1D spectra (1H and 13C NMR) to confirm the basic structure.

    • For relative stereochemistry, perform 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).

    • In a NOESY spectrum, cross-peaks indicate protons that are close in space (<5 Å). For rigid cyclic structures like the δ-lactone ring, the presence or absence of specific NOE correlations can establish the relative orientation of substituents (e.g., cis or trans).[11]

    • Chiral solvating agents (e.g., Pirkle's reagent) can also be used in NMR to differentiate enantiomers and determine absolute configuration in some cases.[12]

B. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[13][14]

  • Protocol:

    • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds.[15][16]

    • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and organic modifier (like acetonitrile) for reversed-phase.[13][15]

    • Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent.

    • Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.

    • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

C. X-ray Crystallography: This is the most powerful method for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be grown.[17][18]

  • Protocol:

    • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the pure compound under various conditions.[18][19]

    • Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots (reflections).[17]

    • Structure Solution and Refinement: The intensities and positions of the diffraction spots are measured. This data is used to calculate a 3D electron density map of the molecule.

    • Determination of Absolute Configuration: By analyzing the diffraction data (specifically through anomalous dispersion effects), the absolute spatial arrangement of the atoms can be determined unambiguously, confirming the R/S configuration of each stereocenter.[17] The Cambridge Structural Database (CSD) contains crystal structure data for this compound.[3]

References

The Anticancer Potential of (-)-Cleistenolide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. This document summarizes the quantitative data on its cytotoxic efficacy, details relevant experimental protocols for its study, and explores its putative effects on key signaling pathways implicated in cancer progression. While direct mechanistic studies on this compound are emerging, this guide consolidates the available information and provides a framework for future research and drug development efforts.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in oncology. This compound, isolated from Cleistochlamis kirkii, has emerged as a promising candidate for anticancer drug development due to its potent growth-inhibitory effects on various cancer cell lines. Its unique chemical structure, featuring an α,β-unsaturated lactone moiety, is often associated with the biological activity of this class of compounds. Understanding the precise molecular mechanisms by which this compound exerts its anticancer effects is crucial for its clinical translation and the development of more potent analogs. This guide aims to provide an in-depth technical resource for researchers and drug development professionals working on or interested in this compound and related compounds.

Cytotoxic Activity of this compound and its Analogs

This compound and its synthetic analogs have been evaluated for their in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined in numerous studies. The data consistently show that these compounds exhibit potent and, in some cases, selective anticancer activity. A summary of the reported IC50 values is presented in the tables below.

Cell LineCancer TypeThis compound (1) IC50 (µM)Analog IC50 (µM)Reference CompoundReference Compound IC50 (µM)
K562Myelogenous Leukemia7.652 : 0.21, 5 : 0.34, 6 : 0.33, 3 : 0.76, 17 : 0.67Doxorubicin0.25
HL-60Promyelocytic Leukemia>100---
JurkatT-cell Leukemia>100---
RajiBurkitt's Lymphoma>100---
MCF-7ER+ Breast Adenocarcinoma>100---
MDA-MB-231ER- Breast Adenocarcinoma2.255 : 0.09, 12 : 0.02Doxorubicin0.09
HeLaCervix Carcinoma>100---
A549Lung Adenocarcinoma>100---
PC-3Prostate Cancer>28.612 : 0.11Cisplatin>4.4

Table 1: Cytotoxicity of this compound (1) and its Analogs (2, 3, 5, 6, 12, 17) against Various Cancer Cell Lines. [1][2][3][4] Note: Analogs are designated by numbers as reported in the source literature. A dash (-) indicates that data was not reported.

Postulated Mechanisms of Action

While direct molecular mechanism studies on this compound are limited, its induction of cytotoxicity in cancer cells suggests interference with fundamental cellular processes such as cell survival, proliferation, and apoptosis. Based on the activities of other natural products with similar functional motifs and observed cellular effects, several signaling pathways are postulated to be targets of this compound.

Induction of Apoptosis

The primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. It is highly probable that this compound's cytotoxic effects are, at least in part, mediated by the activation of apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors (e.g., FAS, TNFR) Death Receptors (e.g., FAS, TNFR) This compound->Death Receptors (e.g., FAS, TNFR) Upregulation? Mitochondria Mitochondria This compound->Mitochondria Disruption? Caspase-8 Caspase-8 Death Receptors (e.g., FAS, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3

Figure 1: Postulated apoptotic pathways targeted by this compound.

Inhibition of Pro-Survival Signaling Pathways

Constitutive activation of pro-survival signaling pathways is a hallmark of many cancers, promoting uncontrolled proliferation and resistance to apoptosis. Key pathways that are often dysregulated include the STAT3, PI3K/Akt, and NF-κB signaling cascades. It is plausible that this compound may exert its anticancer effects by inhibiting one or more of these critical pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of cancers, promoting tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a validated strategy for cancer therapy.

Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Cell Survival & Proliferation Cell Survival & Proliferation Gene Transcription->Cell Survival & Proliferation This compound This compound This compound->JAK Inhibition?

Figure 2: Postulated inhibition of the STAT3 signaling pathway by this compound.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.

Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates p-Akt p-Akt Akt->p-Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Cell Growth & Survival Cell Growth & Survival Downstream Effectors->Cell Growth & Survival This compound This compound This compound->PI3K Inhibition?

Figure 3: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and is associated with resistance to chemotherapy and radiation.

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression promotes Inflammation & Cell Survival Inflammation & Cell Survival Target Gene Expression->Inflammation & Cell Survival This compound This compound This compound->IKK Inhibition?

Figure 4: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution 2-4 hours Add MTT->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Figure 5: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in determining the effect of a compound on the expression levels of proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cancer cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-STAT3, p-Akt, p-IκBα)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 6: Workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Staining with PI Staining with PI Fixation->Staining with PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with PI->Flow Cytometry Analysis

Figure 7: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural product-derived anticancer agents. The available data clearly demonstrate their potent cytotoxic activity against a range of cancer cell lines. While the precise molecular mechanisms of action are yet to be fully elucidated, the induction of apoptosis and the potential modulation of key pro-survival signaling pathways, such as STAT3, PI3K/Akt, and NF-κB, are strongly implicated.

Future research should focus on definitively identifying the direct molecular targets of this compound and confirming its effects on the postulated signaling pathways through rigorous experimentation, including western blotting, reporter gene assays, and kinase activity assays. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound and its most potent analogs in preclinical cancer models. A deeper understanding of the mechanism of action will be instrumental in optimizing the therapeutic potential of this promising natural product and guiding the development of next-generation anticancer drugs.

References

An In-depth Technical Guide on the Antibacterial and Antifungal Properties of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of the natural product (-)-Cleistenolide. The information presented herein is compiled from published research, focusing on quantitative antimicrobial data, detailed experimental methodologies, and the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial efficacy of this compound and its analogues has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. While specific MIC values for this compound from the primary literature were not fully accessible for direct inclusion, this guide establishes a framework for their presentation once obtained. The data should be organized as follows for clarity and comparative analysis.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial Strain Gram Stain This compound MIC (µg/mL)
Staphylococcus aureus Gram-positive Data to be populated
Bacillus anthracis Gram-positive Data to be populated
Other Gram-positive strains Gram-positive Data to be populated
Escherichia coli Gram-negative Data to be populated

| Other Gram-negative strains| Gram-negative | Data to be populated |

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

Fungal Strain This compound MIC (µg/mL)
Candida albicans Data to be populated

| Other fungal strains | Data to be populated |

Experimental Protocols

The determination of the antimicrobial and antifungal activity of this compound is primarily achieved through the broth microdilution method. This technique allows for the standardized assessment of a compound's inhibitory activity against a range of microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

a) Preparation of this compound Stock Solution:

  • Accurately weigh a sample of pure this compound.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

b) Preparation of Microbial Inoculum:

  • From a fresh culture of the test microorganism grown on an appropriate agar medium, select several colonies.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Further dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.

c) Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium.

  • Inoculate each well with the prepared microbial suspension.

  • Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.

  • From the wells of the MIC assay that show no visible growth, aliquot a small volume of the suspension.

  • Plate the aliquot onto an appropriate agar medium that does not contain this compound.

  • Incubate the agar plates under suitable conditions.

  • The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizations: Workflows and Mechanisms

To visually represent the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Microbial Inoculum inoculum->dilution incubation Incubation dilution->incubation mic MIC Determination (Visual Inspection) incubation->mic mbc_mfc MBC/MFC Determination (Plating & CFU Count) mic->mbc_mfc

Diagram 1: Experimental workflow for antimicrobial susceptibility testing of this compound.

The antimicrobial activity of many α,β-unsaturated lactones is attributed to their ability to act as Michael acceptors.[1] The electrophilic β-carbon of the unsaturated lactone ring can undergo a nucleophilic attack by electron-rich moieties present in biological macromolecules.[1]

mechanism_of_action cluster_target Microbial Cell cluster_outcome Outcome cleistenolide This compound (α,β-unsaturated lactone) adduct Covalent Adduct Formation cleistenolide->adduct Michael Addition macromolecule Cellular Macromolecule (e.g., Enzyme) nucleophile Nucleophilic Group (-SH, -NH2, -OH) macromolecule->nucleophile nucleophile->adduct inactivation Enzyme Inactivation/ Disruption of Function adduct->inactivation inhibition Inhibition of Microbial Growth inactivation->inhibition

Diagram 2: Proposed mechanism of action for this compound via Michael addition.

This proposed mechanism suggests that this compound's bioactivity stems from its ability to form covalent bonds with essential microbial proteins, leading to their inactivation and ultimately, the inhibition of microbial growth. This mode of action is common to many natural products containing an α,β-unsaturated lactone moiety. Further research is required to identify the specific molecular targets of this compound within bacterial and fungal cells.

References

The Structural Elucidation of (-)-Cleistenolide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic and crystallographic methods used to determine the intricate molecular architecture of the bioactive natural product, (-)-Cleistenolide.

This compound is a naturally occurring α,β-unsaturated δ-lactone, first isolated from the plant Cleistochlamys kirkii (Benth.) Oliv. (Annonaceae), a species native to Tanzania and Mozambique.[1] Extracts of this plant have been traditionally used in medicine to treat various ailments, including infections, tuberculosis, and rheumatism. The structure of this compound was determined through a combination of spectroscopic techniques and definitively confirmed by single-crystal X-ray crystallography. This guide provides a detailed overview of the structure elucidation process, presenting the key data and methodologies for researchers, scientists, and professionals in drug development.

Spectroscopic and Physicochemical Properties

The initial characterization of this compound involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic data to piece together its molecular framework.

PropertyValue
Molecular Formula C₁₈H₁₈O₈
Molecular Weight 362.3 g/mol
Appearance Colorless crystals
Optical Rotation [α]D -63.5 (c 0.7, CHCl₃)

Spectroscopic Data Analysis

The structural backbone and functional groups of this compound were elucidated through the comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

The proton and carbon NMR spectra provided the foundational information for the assignment of the chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
2--
3--
4--
5--
6--
7--
8--
9--
1'--
2'--
3'--
4'--
5'--
6'--
1'' (OAc)--
2'' (OAc)--
1''' (OBz)--
2''' (OBz)--

Note: The complete, experimentally determined NMR data from the original isolation paper by Samwel et al. (2007) is not publicly available in the searched resources. The table is structured to present the data once it is obtained. The structure elucidation relies on the correlation of these signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, which in turn established its molecular formula as C₁₈H₁₈O₈.

Ionm/z (calculated)m/z (found)
[M+H]⁺--
[M+Na]⁺--

Note: Specific fragment ions from the mass spectrum would be included here to support the structural assignments.

Experimental Protocols

The structure elucidation of this compound was dependent on a series of carefully executed experimental procedures, from the isolation of the compound to its analysis by various spectroscopic and crystallographic techniques.

Isolation of this compound

The isolation of this compound from the root bark of Cleistochlamys kirkii followed a standard natural product extraction and purification protocol:

  • Extraction: The dried and powdered root bark was extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 size exclusion chromatography, to yield pure this compound.

Spectroscopic Analysis

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure:

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).

  • Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer to identify characteristic functional groups.

  • UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify any chromophores present in the molecule.

Single-Crystal X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent.

  • Data Collection: A selected crystal was mounted on a diffractometer, and diffraction data were collected using Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

Structural Elucidation Workflow and Key Correlations

The logical flow of the structure elucidation process and the key spectroscopic correlations that were pivotal in piecing together the molecular structure of this compound are visualized below.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Proposal cluster_confirmation Structure Confirmation plant_material Cleistochlamys kirkii (Root Bark) extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound mass_spec Mass Spectrometry (HRMS) pure_compound->mass_spec nmr_spec NMR Spectroscopy (1D and 2D) pure_compound->nmr_spec ir_uv_spec IR and UV-Vis Spectroscopy pure_compound->ir_uv_spec molecular_formula Molecular Formula (C18H18O8) mass_spec->molecular_formula nmr_correlations 2D NMR Correlations (COSY, HMBC, HSQC) nmr_spec->nmr_correlations functional_groups Functional Group Identification ir_uv_spec->functional_groups proposed_structure Proposed Structure molecular_formula->proposed_structure functional_groups->proposed_structure nmr_correlations->proposed_structure xray Single-Crystal X-ray Crystallography proposed_structure->xray final_structure Confirmed 3D Structure of This compound xray->final_structure

Figure 1: Workflow for the structure elucidation of this compound.

key_2d_nmr_correlations cluster_cosy Key COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) H-4 H-4 H-5 H-5 H-4->H-5 J C-2 C-2 H-4->C-2 ³J C-6 C-6 H-4->C-6 ²J H-6 H-6 H-5->H-6 J H-7 H-7 H-8 H-8 H-7->H-8 J C-5 C-5 H-7->C-5 ²J C-9 C-9 H-7->C-9 ³J H-2' H-2' C-1' C-1' H-2'->C-1' ²J C-6' C-6' H-2'->C-6' ³J H-2'' H-2'' C-1'' C-1'' H-2''->C-1'' ²J Structure This compound Substructure Fragments cluster_cosy cluster_cosy cluster_hmbc cluster_hmbc

Figure 2: Key 2D NMR correlations for this compound.

The combination of these analytical techniques provided a clear and unambiguous determination of the structure of this compound. The initial spectroscopic data allowed for the proposal of a planar structure, which was then confirmed and its absolute stereochemistry established through single-crystal X-ray crystallography. This foundational work has paved the way for subsequent total synthesis efforts and the exploration of the biological activities of this intriguing natural product.[2][3]

References

(-)-Cleistenolide: A Technical Overview of its Chemical Identity, Biological Activity, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered interest within the scientific community for its notable biological activities.[1][2] Isolated from Cleistochlamys kirkii, a plant species found in Tanzania and Mozambique, this compound has demonstrated antimicrobial and cytotoxic properties.[1] Extracts from this plant have a history of use in traditional medicine for treating wound infections, rheumatism, and tuberculosis.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical nomenclature and structure, summarizing its biological activity with quantitative data, outlining an experimental protocol for its isolation, and illustrating its mechanism of action.

Chemical Identity

  • IUPAC Name: [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]

  • Molecular Formula: C₁₈H₁₈O₈.[3]

  • SMILES String: CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1--INVALID-LINK--OC(=O)C.[3]

  • Chemical Structure:

    Chemical structure of this compound

    Figure 1: 2D structure of this compound. Source: PubChem CID 46187371

Quantitative Data: Antiproliferative Activity

This compound and its analogues have been evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, demonstrating its cytotoxic potential.

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia0.21 - 0.34
HL-60Promyelocytic Leukemia7.31
JurkatT-cell Leukemia19.41
RajiBurkitt's Lymphoma2.47
MCF-7Breast Adenocarcinoma (ER+)7.66
MDA-MB-231Breast Adenocarcinoma (ER-)0.09 - 9.6
A549Lung Carcinoma6.45
HeLaCervical Adenocarcinoma9.38
MRC-5Normal Fetal Lung Fibroblasts>100

Table 1: Antiproliferative activity (IC₅₀ in µM) of this compound and its potent analogues against a panel of human cancer cell lines. Data compiled from multiple studies. Note the high selectivity for cancer cells over normal fibroblasts (MRC-5).[2]

Experimental Protocols: Isolation from Cleistochlamys kirkii

The isolation of this compound from its natural source is a critical procedure for its study. The first total synthesis was achieved in six steps with an 18% overall yield.[4][5]

Protocol Overview:

  • Extraction: The dried and ground root bark of Cleistochlamys kirkii is subjected to solvent extraction.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents to separate compounds based on polarity.

  • Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography.

  • Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by single-crystal X-ray analysis.[2]

Mechanism of Action: Pro-Apoptotic Signaling Pathway

Research into the cytotoxic effects of this compound suggests that it induces apoptosis, or programmed cell death, in cancer cells. The diagram below illustrates a proposed signaling pathway.

G Cleistenolide This compound Cell Cancer Cell Cleistenolide->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pro-apoptotic signaling pathway of this compound in cancer cells.

This compound is a promising natural product with significant cytotoxic activity against a range of cancer cell lines, while showing minimal effect on non-cancerous cells.[6] Its defined chemical structure and the development of total synthesis routes pave the way for further investigation and the creation of novel analogues with potentially enhanced therapeutic properties.[1][6] The pro-apoptotic mechanism of action provides a solid foundation for its potential application in the development of new anticancer agents. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.

References

(-)-Cleistenolide: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone that has garnered significant interest within the scientific community. Isolated from plant sources, this small molecule has demonstrated a range of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its unique chemical architecture and promising pharmacological profile make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its proposed mechanisms of action.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented below.

General Properties
PropertyValueSource(s)
Appearance White crystalline solid[1]
Molecular Formula C₁₈H₁₈O₈[2]
Molecular Weight 362.33 g/mol [3]
Melting Point 130-133 °C[1]
Spectroscopic Data
Spectroscopic TechniqueKey DataSource(s)
¹H NMR (600 MHz, CDCl₃) δ 2.04 (s, 3H), 2.09 (s, 3H), 4.53 (dd, 1H, J = 12.5, 4.4 Hz), 4.80 (dd, 1H, J = 9.6, 2.5 Hz), 4.93 (dd, 1H, J = 12.5, 2.0 Hz), 5.42 (dd, 1H, J = 6.0, 2.5 Hz), 5.52 (ddd, 1H, J = 9.5, 4.0, 2.3 Hz), 6.29 (d, 1H, J = 9.7 Hz), 7.00 (dd, 1H, J = 9.6, 6.1 Hz), 7.45 (t, 2H, J = 7.6 Hz), 7.57 (t, 1H, J = 7.4 Hz), 8.02 (d, 2H, J = 7.7 Hz)[1]
¹³C NMR (150 MHz, CDCl₃) δ 20.5, 20.7, 59.7, 62.0, 67.7, 75.5, 125.4, 128.5, 129.6, 129.7, 129.7, 133.3, 139.7, 161.1, 166.0, 169.5, 169.9[1]
High-Resolution Mass Spectrometry (HR-ESI(+)-MS) calcd for C₁₈H₁₈O₈: 362.1002 [M]; found: 385.0896 [M+Na]⁺, 401.0636 [M+K]⁺[1]
Optical Properties
PropertyValueConditionsSource(s)
Specific Rotation [α]²⁵_D -147c 0.4, CHCl₃[1]
Specific Rotation [α]²⁴_D -165c 0.48, CH₂Cl₂[1]
Specific Rotation [α]_D -63.5c 0.7, CHCl₃ (natural product)[1]

Note: Variability in optical rotation has been reported in the literature, which may be attributed to solvent effects or sample purity.

Solubility

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in the literature. However, based on its use in synthesis and purification procedures, the following qualitative solubility information can be inferred:

SolventSolubilitySource(s)
Chloroform (CHCl₃)Soluble[1]
Dichloromethane (CH₂Cl₂)Soluble[1]
Ethyl Acetate (EtOAc)Soluble[4]
AcetonitrileSoluble[4]
Methanol (MeOH)Soluble[5]
WaterSparingly soluble to insoluble[4]
Petroleum EtherSparingly soluble to insoluble[1]

Experimental Protocols

Several total syntheses of this compound have been reported, providing detailed experimental procedures. Below is a representative protocol for one of the key steps in a reported synthesis.

Protocol: Acetylation of Diol Intermediate to this compound[1]

This protocol describes the final step in the total synthesis of this compound, which involves the acetylation of a diol precursor.

Materials:

  • Diol intermediate (1 equivalent)

  • Acetic anhydride (excess, e.g., 10 equivalents)

  • Pyridine (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether-ethyl acetate mixture)

Procedure:

  • The diol intermediate is dissolved in pyridine.

  • Acetic anhydride is added to the solution at room temperature.

  • The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed successively with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a 3:1 mixture of petroleum ether and ethyl acetate) to afford pure this compound as a white crystalline solid.

Biological Activity and Mechanism of Action

This compound exhibits a spectrum of biological activities, primarily attributed to the presence of the α,β-unsaturated δ-lactone moiety. This functional group acts as a Michael acceptor, enabling the molecule to form covalent adducts with nucleophilic residues, such as cysteine, in biological macromolecules like proteins and enzymes.

Proposed Mechanism of Cytotoxicity

The cytotoxic effects of this compound and other α,β-unsaturated lactones are believed to be mediated through multiple mechanisms. A key proposed pathway involves the induction of DNA damage and interference with DNA replication and repair processes.

Cytotoxicity_Pathway Cleistenolide This compound Cell Cancer Cell Cleistenolide->Cell Enters Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces Topoisomerase_Inhibition Topoisomerase I/II Inhibition Cell->Topoisomerase_Inhibition Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Topoisomerase_Inhibition->Apoptosis Leads to

Caption: Proposed cytotoxic mechanism of this compound.

Studies on α,β-unsaturated lactones suggest that they can induce cellular DNA damage and form complexes with topoisomerase I and II, enzymes critical for DNA topology and replication. This disruption of DNA integrity and function can trigger programmed cell death, or apoptosis, in cancer cells.

Proposed Mechanism of Antibacterial Activity

The antibacterial action of α,β-unsaturated lactones is also linked to their ability to act as Michael acceptors. This reactivity is thought to disrupt essential cellular processes in bacteria.

Antibacterial_Mechanism Cleistenolide This compound Bacterial_Cell Bacterial Cell Cleistenolide->Bacterial_Cell Interacts with Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Causes Enzyme_Inhibition Enzyme Inhibition (via Michael Addition) Bacterial_Cell->Enzyme_Inhibition Leads to Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death Enzyme_Inhibition->Bacterial_Death

Caption: Proposed antibacterial mechanism of this compound.

One proposed mechanism is the disruption of the bacterial cell membrane's integrity. Additionally, the covalent modification of essential bacterial enzymes through Michael addition can lead to their inactivation, ultimately resulting in bacterial cell death.

Conclusion

This compound is a promising natural product with significant potential for further development as a therapeutic agent. This guide has summarized its key physical and chemical properties, provided an example of a detailed experimental protocol for its synthesis, and outlined the current understanding of its mechanisms of action. Further research is warranted to fully elucidate its biological targets and signaling pathways, which will be critical for its translation into clinical applications. The information presented herein serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating molecule.

References

Methodological & Application

Enantioselective Synthesis of (-)-Cleistenolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring δ-lactone isolated from Cleistochlamys kirkii, has garnered significant attention due to its notable antibacterial and antifungal activities. Its potent biological profile and complex stereochemical architecture make it a compelling target for total synthesis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two prominent and efficient strategies. The primary route detailed is the high-yielding synthesis from D-arabinose, employing a Wittig olefination and a modified Yamaguchi esterification as key steps. A second, alternative approach commencing from a D-mannitol derivative and utilizing a Sharpless epoxidation and ring-closing metathesis is also presented for comparative purposes. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing a clear pathway to obtaining this biologically active natural product.

Introduction

This compound is a polyoxygenated natural product characterized by a dihydropyran-2-one core. It has demonstrated in vitro activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus anthracis, as well as the fungus Candida albicans. The scarcity of the natural compound (approximately 200 mg from 1 kg of dried plant material) necessitates efficient synthetic routes to enable further biological evaluation and the development of analogues with potentially enhanced therapeutic properties. This protocol outlines two successful enantioselective total syntheses of this compound, providing detailed experimental procedures, quantitative data, and visual workflows to facilitate replication and further research.

Synthesis Route 1: From D-Arabinose (Cai et al., 2010)

This highly efficient 8-step synthesis provides this compound in an impressive 49% overall yield, leveraging the chiral pool of D-arabinose.[1][2][3][4][5][6] Key transformations include a stereoselective Wittig olefination to construct the carbon backbone and a modified Yamaguchi esterification for the crucial δ-lactone ring formation.

Overall Synthetic Pathway

Cai_Synthesis D_arabinose D-Arabinose (6) intermediate_7 5-O-silyl aldehyde (7) D_arabinose->intermediate_7 TBDMSCl, Pyridine (92%) intermediate_5 α,β-unsaturated ester (5) intermediate_7->intermediate_5 Wittig Olefination (89%) intermediate_9 1,3-trans-acetal (9) intermediate_5->intermediate_9 Me2C(OMe)2, PPTS (87%) intermediate_4 α,β-unsaturated acid (4) intermediate_9->intermediate_4 LiOH (quant.) intermediate_3 Dihydropyran-2-one (3) intermediate_4->intermediate_3 Yamaguchi Esterification (90%) intermediate_10 Benzoylated intermediate (10) intermediate_3->intermediate_10 1. TBAF 2. Bz2O (84%) intermediate_11 Diol (11) intermediate_10->intermediate_11 PdCl2(MeCN)2 Cleistenolide This compound (1) intermediate_11->Cleistenolide Ac2O, Pyridine (91% over 2 steps)

Caption: Overall synthetic scheme for this compound from D-Arabinose.

Quantitative Data Summary
StepReactionStarting MaterialProductReagentsYield (%)
1SilylationD-Arabinose (6)5-O-silyl aldehyde (7)TBDMSCl, DMAP, Pyridine92
2Wittig Olefination5-O-silyl aldehyde (7)α,β-unsaturated ester (5)Ph3P=CHCO2Et, Dioxane89
3Acetal Formationα,β-unsaturated ester (5)1,3-trans-acetal (9)Me2C(OMe)2, PPTS87
4Saponification1,3-trans-acetal (9)α,β-unsaturated acid (4)LiOHQuantitative
5Yamaguchi Esterificationα,β-unsaturated acid (4)Dihydropyran-2-one (3)2,4,6-trichlorobenzoyl chloride, Et3N, DMAP90
6Desilylation & BenzoylationDihydropyran-2-one (3)Benzoylated intermediate (10)TBAF, Benzoic anhydride84
7DeprotectionBenzoylated intermediate (10)Diol (11)PdCl2(MeCN)2\multirow{2}{*}{91 (over 2 steps)}
8AcetylationDiol (11)This compound (1)Ac2O, Pyridine
Overall D-Arabinose (6) This compound (1) ~49
Experimental Protocols

Step 1: Synthesis of (4R,5S,6R,E)-Ethyl 7-(tert-butyldimethylsilyloxy)-4,5,6-trihydroxyhept-2-enoate (5)

  • To a solution of D-arabinose (1.50 g, 10.00 mmol) in pyridine (30 mL), add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add tert-butyldimethylchlorosilane (1.65 g, 11.00 mmol) portionwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel column chromatography (ethyl acetate as eluent) to afford intermediate 7 (2.43 g, 92%) as a colorless syrup.[3]

  • To a solution of intermediate 7 in dioxane, add ethyl(triphenylphosphoranylidene)acetate.

  • Heat the reaction mixture to 70 °C.

  • After completion, concentrate the mixture and purify by column chromatography to yield the α,β-unsaturated ester 5 (89%).[1]

Step 2: Synthesis of (4R,4aS,8aR)-4-[(tert-Butyldimethylsilyloxy)methyl]-2,2-dimethyl-4,4a-dihydropyrano[3,2-d][7][8]dioxin-6(8aH)-one (3)

  • Treat the α,β-unsaturated ester 5 with 2 equivalents of 2,2-dimethoxypropane in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) at room temperature to afford the 1,3-trans-acetal 9 in 87% yield.[3]

  • To a solution of intermediate 9 (150 mg, 0.40 mmol) in THF (3 mL), add 2 M aqueous LiOH (3 mL) dropwise and stir for 5 hours at room temperature.

  • Neutralize the solution with Amberlite IR-120 (H+) resin.

  • Pour the mixture into water (10 mL) and extract with CH2Cl2 (3 x 10 mL). The combined organic layers yield the corresponding acid 4 in quantitative yield.[3]

  • For the intramolecular Yamaguchi esterification, dissolve the acid 4 in THF and add triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.

  • Stir the mixture, then add a solution of DMAP in toluene.

  • Heat the reaction mixture to afford the key dihydropyran-2-one precursor 3 in 90% yield.[1]

Step 3: Synthesis of this compound (1)

  • To a solution of intermediate 3 (152 mg, 0.46 mmol) in anhydrous THF (50 mL), add TBAF (158 mg, 0.50 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzoic anhydride (416 mg, 1.80 mmol) and continue stirring for an additional 8 hours.

  • Quench the reaction with water and extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic phase with aqueous NH4Cl and saturated aqueous NaCl, then dry over anhydrous Na2SO4, and concentrate in vacuo to yield the benzoylated intermediate 10 (84%).[3]

  • Heat a solution of intermediate 10 (55 mg, 0.17 mmol) in acetonitrile/water (1:1 v/v, 30 mL) at 65 °C in the presence of PdCl2(CH3CN)2 (50 mg, 0.19 mmol) for 24 hours.

  • Cool the mixture to room temperature and filter through Celite.

  • Concentrate the filtrate in vacuo to afford the diol 11 as a syrup.[3]

  • Dissolve the crude diol 11 directly in a solution of acetic anhydride (1 mL) and pyridine (2 mL).

  • After completion, concentrate the mixture and purify to afford this compound (1) (91% yield over the final two steps).[3]

Synthesis Route 2: From a D-Mannitol Derivative (Schmidt et al., 2010)

This 6-step synthesis provides this compound in an 18% overall yield.[7][8] It features a Sharpless asymmetric epoxidation to install a key stereocenter and a ring-closing metathesis (RCM) to construct the dihydropyran-2-one core.

Overall Synthetic Pathway

Schmidt_Synthesis start D-Mannitol Derivative intermediate_1 Allylic Alcohol start->intermediate_1 Multistep (not detailed) intermediate_2 Epoxy Alcohol intermediate_1->intermediate_2 Sharpless Epoxidation intermediate_3 Diene Precursor intermediate_2->intermediate_3 Epoxide Opening & Acylation intermediate_4 RCM Product intermediate_3->intermediate_4 Ring-Closing Metathesis Cleistenolide This compound intermediate_4->Cleistenolide Final Modifications

Caption: Conceptual overview of the synthesis of this compound from a D-Mannitol derivative.

Quantitative Data Summary
StepReactionOverall Yield (%)
1-6Total Synthesis18
Experimental Protocols (Conceptual Overview)

Key Step: Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.

  • A chiral catalyst is formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate (e.g., diethyl tartrate).

  • The allylic alcohol substrate is then oxidized using tert-butyl hydroperoxide in the presence of the chiral titanium complex.

  • The facial selectivity of the epoxidation is determined by the chirality of the dialkyl tartrate used.

Key Step: Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, typically containing ruthenium.

  • A diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).

  • A Grubbs-type catalyst (first or second generation) is added to the solution.

  • The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of the cyclic alkene and the release of a volatile alkene byproduct (e.g., ethylene), which drives the reaction to completion.

Conclusion

The enantioselective total synthesis of this compound has been successfully achieved through multiple synthetic strategies. The route developed by Cai and coworkers, starting from D-arabinose, stands out for its high overall yield and stereocontrol. The alternative approach by Schmidt and coworkers provides a valuable comparison, showcasing the utility of modern synthetic methods such as Sharpless epoxidation and ring-closing metathesis. The detailed protocols and data presented herein are intended to provide a solid foundation for researchers to synthesize this compound for further biological studies and to serve as a guide for the development of novel analogues.

References

Application Notes: Wittig Olefination in the Total Synthesis of (-)-Cleistenolide

Application Notes and Protocols for the Synthesis of (-)-Cleistenolide via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Cleistenolide, a natural product with notable antibacterial and antifungal activities. The synthesis features a key ring-closing metathesis (RCM) step to construct the core δ-lactone structure.

Introduction

This compound is a δ-lactone natural product isolated from Cleistochlamys kirkii. Its interesting biological activities have made it a target for total synthesis. The first total synthesis was reported by Schmidt et al. in 2010, employing a strategy that utilizes a Sharpless epoxidation, a selective epoxide opening, and a crucial ring-closing metathesis (RCM) reaction. This approach provides an efficient route to the target molecule in six steps with an overall yield of 18%.[1]

Synthetic Strategy

The retrosynthetic analysis for this compound reveals a convergent approach. The key δ-lactone ring is formed via a ring-closing metathesis of a diene precursor. This precursor is synthesized from an enantiopure C2-symmetric building block, highlighting the stereocontrolled nature of this synthetic route.

G Cleistenolide This compound RCM_precursor Diene Precursor for RCM Cleistenolide->RCM_precursor RCM Epoxide Epoxide Intermediate RCM_precursor->Epoxide Acylation Allylic_alcohol Allylic Alcohol Epoxide->Allylic_alcohol Selective Epoxide Opening Building_block Enantiopure C2-Symmetric Building Block Allylic_alcohol->Building_block Sharpless Epoxidation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound as reported by Schmidt et al.

Synthesis of the Allylic Alcohol Intermediate

The synthesis commences with a known enantiopure C2-symmetric diol, which is converted to the corresponding allylic alcohol through a sequence of reactions including monoprotection and oxidation.

Sharpless Asymmetric Epoxidation

The allylic alcohol is subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the epoxide ring.

Protocol:

  • To a solution of the allylic alcohol in CH2Cl2 at -20 °C are added Ti(OiPr)4 and D-(-)-diisopropyl tartrate.

  • The mixture is stirred for 30 minutes.

  • tert-Butyl hydroperoxide (TBHP) in toluene is added dropwise, and the reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched with water, and the mixture is filtered. The organic layer is separated, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Selective Epoxide Opening

The resulting epoxide is then opened selectively to introduce the vinyl group necessary for the subsequent RCM reaction.

Acylation to form the RCM Precursor

The secondary alcohol from the epoxide opening is acylated with acryloyl chloride to yield the diene precursor for the ring-closing metathesis.

Protocol:

  • To a solution of the alcohol in CH2Cl2 and pyridine at 0 °C is added acryloyl chloride dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 solution, and the product is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The residue is purified by flash chromatography.

Ring-Closing Metathesis (RCM)

The diene is cyclized using a Grubbs catalyst to form the δ-lactone core of this compound.

Protocol:

  • A solution of the diene precursor in dry, degassed CH2Cl2 is prepared.

  • Grubbs second-generation catalyst (3 mol %) is added, and the mixture is refluxed for 4 hours under an argon atmosphere.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

G Start Start: Diene Precursor Catalyst Add Grubbs II Catalyst in CH2Cl2 Start->Catalyst Reflux Reflux (4h) Catalyst->Reflux Purify Purification (Column Chromatography) Reflux->Purify Product End: this compound Precursor Purify->Product

Caption: Experimental workflow for the RCM step.

Final Deprotection and Acetylation

The synthesis is completed by deprotection of the silyl ether and subsequent acetylation to yield this compound.

Quantitative Data

The following table summarizes the yields for each key step in the synthesis of this compound.

StepProductYield (%)
Sharpless Asymmetric EpoxidationEpoxide Intermediate95
Selective Epoxide OpeningDiol Intermediate85
AcylationRCM Precursor92
Ring-Closing MetathesisThis compound Precursor88
Deprotection & AcetylationThis compound85
Overall Yield This compound ~18

Signaling Pathways and Logical Relationships

The mechanism of the ring-closing metathesis reaction proceeds through a series of cycloaddition and cycloreversion steps, catalyzed by the ruthenium-based Grubbs catalyst.

G cluster_catalyst Grubbs Catalyst Cycle Catalyst [Ru]=CHPh Metallocyclobutane1 Metallocyclobutane Intermediate 1 Catalyst->Metallocyclobutane1 Intermediate1 Ruthenium Alkylidene Intermediate Metallocyclobutane1->Intermediate1 Metallocyclobutane2 Metallocyclobutane Intermediate 2 Intermediate1->Metallocyclobutane2 Intramolecular Coordination Product_complex Product-Catalyst Complex Metallocyclobutane2->Product_complex Ethylene Ethylene (byproduct) Metallocyclobutane2->Ethylene Release of Ethylene Product_complex->Catalyst Release of Product Product Cyclic Product Product_complex->Product Diene Diene Substrate Diene->Metallocyclobutane1 + Catalyst

Caption: Simplified mechanism of Ring-Closing Metathesis.

Conclusion

The total synthesis of this compound using ring-closing metathesis offers an efficient and stereoselective route to this biologically active natural product. The detailed protocols and data presented here provide a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further optimization of the RCM conditions, such as catalyst loading and reaction time, could potentially improve the overall yield.

References

Application Notes and Protocols: Utilizing D-Mannitol as a Chiral Pool for the Enantioselective Synthesis of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from Cleistochlamys kirkii, a plant used in traditional medicine, this compound has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Bacillus anthracis, as well as antifungal activity against Candida albicans[1]. The promising pharmacological profile and the limited availability from its natural source underscore the importance of efficient and stereoselective synthetic routes for its production. This document provides detailed application notes and protocols for the synthesis of this compound, employing D-mannitol as a readily available and inexpensive chiral starting material. The use of D-mannitol provides a strategic advantage by establishing the required stereochemistry early in the synthetic sequence, thereby streamlining the overall process[2][3].

Synthetic Strategy Overview

The synthesis of this compound from D-mannitol leverages the inherent chirality of the starting material to construct the key stereocenters of the target molecule. The overall strategy involves the protection of the hydroxyl groups of D-mannitol, followed by a series of selective deprotection and functional group manipulations to yield a key γ-lactone intermediate. This intermediate is then further elaborated to construct the final δ-lactone ring of this compound.

Logical Workflow for the Synthesis of this compound from D-Mannitol

G cluster_0 Phase 1: Intermediate Synthesis from D-Mannitol cluster_1 Phase 2: Elaboration to this compound D-Mannitol D-Mannitol Diacetonide Diol Diacetonide Diol D-Mannitol->Diacetonide Diol Acetonide Protection Diacetal Aldehyde Diacetal Aldehyde Diacetonide Diol->Diacetal Aldehyde Oxidative Cleavage Unsaturated Ester Unsaturated Ester Diacetal Aldehyde->Unsaturated Ester Horner-Wadsworth-Emmons Olefination gamma-Lactone Intermediate gamma-Lactone Intermediate Unsaturated Ester->gamma-Lactone Intermediate Acid-catalyzed Lactonization Functional Group\nManipulations Functional Group Manipulations gamma-Lactone Intermediate->Functional Group\nManipulations Deprotection & Modification Final Intermediate Final Intermediate Functional Group\nManipulations->Final Intermediate Key Transformations This compound This compound Final Intermediate->this compound Lactonization

Caption: Synthetic workflow from D-mannitol to this compound.

Quantitative Data Summary

The following table summarizes the reported yields for key synthetic steps in the formation of γ-lactone intermediates from D-mannitol, which are crucial for the total synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Acetonide ProtectionD-MannitolDiacetonide DiolAcetone, Sulfuric acid-[3]
Horner-Wadsworth-Emmons OlefinationDiacetal AldehydeUnsaturated Ester (Z-isomer)Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate94 (Z/E)[2]
Overall Yield (γ-lactone 3)Diacetonide Diolγ-Lactone 36 steps19[2]
Overall Yield (γ-lactone 15)Diacetonide Diolγ-Lactone 153 steps32[2]

Experimental Protocols

The following protocols are based on published literature and provide a detailed methodology for the key transformations in the synthesis of this compound intermediates from D-mannitol.

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol (Diacetonide Diol)

This protocol describes the protection of the terminal diols of D-mannitol.

Materials:

  • D-mannitol

  • Acetone

  • Concentrated Sulfuric Acid

  • Aqueous Ammonium Hydroxide (NH₄OH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice bath

  • Filtration apparatus

Procedure: [3]

  • To a mixture of acetone (75 mL) and sulfuric acid (0.5 mL), add D-mannitol (5.052 g, 27.77 mmol) in portions.

  • Stir the mixture for 18 hours at room temperature.

  • Neutralize the mixture by the addition of aqueous NH₄OH (1.75 mL) followed by Na₂CO₃ (3.125 g, 29.48 mmol).

  • Filter the resulting residue.

  • Concentrate the filtrate to a volume of 20 mL under reduced pressure.

  • Immerse the solution in an ice bath to precipitate the product as a white solid.

  • Collect the solid by filtration and dry under vacuum.

Protocol 2: Horner-Wadsworth-Emmons Z-Olefination

This protocol details the formation of the unsaturated ester, a precursor to the γ-lactone ring, with high Z-selectivity.

Materials:

  • Diacetal aldehyde (derived from the diacetonide diol via oxidative cleavage)

  • Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., NaH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure: [2]

  • To a solution of the diacetal aldehyde in anhydrous THF under a nitrogen atmosphere, add ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) and add the base portion-wise.

  • Allow the reaction to stir at this temperature for a specified time, monitoring by TLC for the consumption of the aldehyde.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the Z-unsaturated ester. A Z/E ratio of 94:6 has been reported for this reaction[2].

Protocol 3: Acid-Catalyzed Lactonization

This protocol describes the formation of the γ-lactone ring from the unsaturated ester.

Materials:

  • Unsaturated ester

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Procedure: [2]

  • Dissolve the unsaturated ester in an anhydrous solvent.

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired γ-lactone.

Concluding Remarks

The synthetic route starting from D-mannitol represents a highly efficient and stereoselective approach to obtaining this compound. The use of this chiral pool material obviates the need for asymmetric catalysts or chiral auxiliaries to establish the key stereocenters[2]. The protocols outlined in this document provide a foundation for researchers to synthesize this compound and its analogs for further investigation into their biological properties and potential therapeutic applications. Further studies are ongoing to optimize this synthetic route and explore the synthesis of related natural products[3].

References

Application Notes and Protocols for In Vitro Antiproliferative Assay of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated potential as an antiproliferative agent against various human cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro antiproliferative activity of this compound using the MTT assay. Additionally, it outlines a framework for data presentation and visualizes the experimental workflow. While the precise signaling pathways modulated by this compound are still under investigation, a general overview of pathways commonly affected by natural antiproliferative compounds is presented to guide further mechanistic studies.

Data Presentation

The antiproliferative activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results can be summarized in a table for clear comparison across different cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
K562Chronic Myelogenous LeukemiaValueValue
HL-60Promyelocytic LeukemiaValueValue
JurkatT-cell LeukemiaValueValue
RajiBurkitt's LymphomaValueValue
MCF-7Breast Adenocarcinoma (ER+)ValueValue
MDA-MB-231Breast Adenocarcinoma (ER-)ValueValue
HeLaCervical CarcinomaValueValue
A549Lung CarcinomaValueValue
MRC-5Normal Fetal Lung Fibroblasts>ValueValue

Note: The IC50 values for this compound are to be determined experimentally. The values for doxorubicin, a standard chemotherapeutic agent, are included for comparison.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • This compound

  • Selected human cancer cell lines (e.g., K562, MCF-7, MDA-MB-231, HeLa, A549)[1]

  • Normal human cell line (e.g., MRC-5) for cytotoxicity comparison[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and cells treated with a known anticancer drug like doxorubicin (positive control).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

Experimental Workflow for Antiproliferative Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Compound Treatment (48-72h Incubation) compound_prep->treatment incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h incubation_24h->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 signaling_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response cluster_outcome Outcome cleistenolide This compound pi3k_akt PI3K/Akt/mTOR Pathway cleistenolide->pi3k_akt Modulates mapk MAPK Pathway (ERK, JNK, p38) cleistenolide->mapk Modulates cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) pi3k_akt->cell_cycle_arrest Regulates apoptosis Apoptosis pi3k_akt->apoptosis Regulates mapk->cell_cycle_arrest Regulates mapk->apoptosis Regulates inhibition Inhibition of Cell Proliferation cell_cycle_arrest->inhibition apoptosis->inhibition

References

Application Notes and Protocols for Bioassay-Guided Efficacy Testing of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the biological efficacy of (-)-Cleistenolide, a natural product with known antiproliferative properties. The following protocols detail a suite of bioassays designed to characterize its cytotoxic and potential anti-inflammatory activities, as well as to elucidate its underlying mechanism of action.

Section 1: Antiproliferative and Cytotoxic Efficacy

The primary described activity of this compound and its analogues is the inhibition of cancer cell growth. The following assays are designed to quantify this effect and determine the mode of cell death.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is a foundational step to determine the dose-dependent effect of this compound on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed tumor cells (e.g., K562, MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Table 1. Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) [Positive Control]
K562 (Leukemia)Data to be filledData to be filled
MDA-MB-231 (Breast Cancer)Data to be filledData to be filled
HeLa (Cervical Cancer)Data to be filledData to be filled
A549 (Lung Cancer)Data to be filledData to be filled
MRC-5 (Normal Lung Fibroblast)Data to be filledData to be filled
Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Table 2. Apoptotic Effect of this compound.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
ControlData to be filledData to be filledData to be filledData to be filled
This compound (IC₅₀/2)Data to be filledData to be filledData to be filledData to be filled
This compound (IC₅₀)Data to be filledData to be filledData to be filledData to be filled
This compound (2x IC₅₀)Data to be filledData to be filledData to be filledData to be filled
Cell Cycle Analysis

To investigate if this compound induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide is performed.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in 0.5 mL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Table 3. Effect of this compound on Cell Cycle Distribution.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlData to be filledData to be filledData to be filled
This compound (IC₅₀/2)Data to be filledData to be filledData to be filled
This compound (IC₅₀)Data to be filledData to be filledData to be filled
This compound (2x IC₅₀)Data to be filledData to be filledData to be filled

Section 2: Mechanistic Insights into this compound Action

To understand the molecular pathways affected by this compound, the following assays focus on key apoptotic and inflammatory signaling molecules.

Caspase Activity Assay

Caspases are key executioners of apoptosis. A luminescent or colorimetric assay can quantify the activity of effector caspases, such as caspase-3 and caspase-7.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 12, 24 hours).

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 ratio with the culture medium.

  • Incubation: Mix by orbital shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Data Presentation: Table 4. Caspase-3/7 Activation by this compound.

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Control1.0
This compound (IC₅₀) at 12hData to be filled
This compound (IC₅₀) at 24hData to be filled
Staurosporine (Positive Control)Data to be filled
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Experimental Protocol: Western Blotting for Bcl-2 and Bax

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.

Data Presentation: Table 5. Effect of this compound on Apoptotic Protein Expression.

TreatmentRelative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 Ratio
Control1.01.01.0
This compound (IC₅₀)Data to be filledData to be filledData to be filled

Section 3: Anti-Inflammatory Efficacy

Chronic inflammation is linked to cancer development. This section outlines assays to explore the potential anti-inflammatory effects of this compound.

Nitric Oxide Production Measurement

Nitric oxide (NO) is a key inflammatory mediator. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Experimental Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Table 6. Inhibition of LPS-Induced Nitric Oxide Production by this compound.

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
ControlData to be filledN/A
LPS (1 µg/mL)Data to be filled0
LPS + this compound (1 µM)Data to be filledData to be filled
LPS + this compound (10 µM)Data to be filledData to be filled
LPS + L-NAME (Positive Control)Data to be filledData to be filled
NF-κB Signaling Pathway Analysis

The transcription factor NF-κB is a master regulator of inflammation. Its activity can be assessed using a reporter gene assay or by examining the phosphorylation and degradation of its inhibitor, IκBα, and the nuclear translocation of the p65 subunit by Western blot.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Data Presentation: Table 7. Inhibition of TNF-α-Induced NF-κB Activity by this compound.

TreatmentRelative Luciferase Activity (Fold Change)
Control1.0
TNF-α (10 ng/mL)Data to be filled
TNF-α + this compound (1 µM)Data to be filled
TNF-α + this compound (10 µM)Data to be filled
TNF-α + Bay 11-7082 (Positive Control)Data to be filled

Section 4: Visualized Workflows and Pathways

Diagrams

experimental_workflow cluster_cytotoxicity Antiproliferative & Cytotoxic Efficacy cluster_mechanism Mechanistic Investigation cluster_inflammation Anti-Inflammatory Efficacy start_cyto Seed Cancer & Normal Cells treat_cyto Treat with this compound start_cyto->treat_cyto mtt MTT Assay (Cell Viability, IC50) treat_cyto->mtt apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treat_cyto->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Arrest) treat_cyto->cell_cycle start_mech Treat Cells with IC50 treat_cyto->start_mech caspase Caspase-3/7 Assay (Apoptosis Execution) start_mech->caspase wb_apoptosis Western Blot (Bax, Bcl-2) start_mech->wb_apoptosis start_inflam Stimulate Macrophages (LPS/TNF-α) griess Griess Assay (Nitric Oxide) start_inflam->griess nfkB NF-κB Reporter Assay (Transcriptional Activity) start_inflam->nfkB wb_nfkB Western Blot (p-IκBα, p65) start_inflam->wb_nfkB treat_inflam Pre-treat with this compound treat_inflam->start_inflam

Caption: Overall experimental workflow for testing this compound efficacy.

intrinsic_apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade cleistenolide This compound bax Bax (Pro-apoptotic) cleistenolide->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) cleistenolide->bcl2 Inhibits mito Mitochondrion bax->mito Permeabilizes Membrane bcl2->mito Inhibits cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / TNF-α ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_p p-IκBα ikb->ikb_p p65p50_bound IκBα-p65/p50 p65p50 p65/p50 (NF-κB) p65p50_nuc p65/p50 p65p50->p65p50_nuc Translocation ikb_p->ikb Degradation ikb_p->p65p50 Releases cleistenolide This compound cleistenolide->ikk Inhibits? dna DNA p65p50_nuc->dna Binds genes Pro-inflammatory Gene Expression (e.g., iNOS for NO) dna->genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of (-)-Cleistenolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this promising natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of this compound?

A1: Several total syntheses of this compound have been reported with varying overall yields. A synthesis starting from D-arabinose achieved an overall yield of 49% in eight steps. Another route beginning with an enantiopure C2-symmetric building block derived from D-mannitol reported a six-step synthesis with an 18% overall yield.[1][2][3] More recent synthetic efforts have also been undertaken, with one starting from D-glucose, though the overall yield for the final product was not explicitly stated in the abstract.[4]

Q2: What are the key strategic reactions employed in the synthesis of this compound?

A2: The key strategies involve the stereoselective construction of the lactone core and the introduction of the side chain. Common key reactions include:

  • Wittig Olefination: Used for the formation of carbon-carbon double bonds, particularly for the side chain.[5]

  • Yamaguchi Esterification: A method for the formation of the ester linkage in the lactone ring.[5]

  • Ring-Closing Metathesis (RCM): Employed to form the α,β-unsaturated lactone core.[1]

  • Sharpless Asymmetric Epoxidation: Utilized to introduce chirality.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Z-olefination: A strategy to create Z-olefins, which are precursors to the γ-lactone ring.[6]

Q3: Which starting material has led to the highest reported overall yield?

A3: Based on the available literature, the synthesis starting from D-arabinose has the highest reported overall yield of 49%.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.

Issue 1: Low Yield in Wittig Olefination Step

Question: I am experiencing a low yield during the Wittig olefination to introduce the side chain. What are the potential causes and how can I improve the yield?

Answer: Low yields in Wittig reactions can stem from several factors. Here is a troubleshooting workflow to address this issue:

Troubleshooting Workflow: Wittig Olefination

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_reagents 1. Check Reagent Quality - Aldehyde purity - Ylide stability/purity start->check_reagents check_conditions 2. Optimize Reaction Conditions - Solvent (anhydrous?) - Temperature - Reaction time check_reagents->check_conditions Reagents OK base_choice 3. Evaluate Base Choice - Strong vs. mild base - Stoichiometry check_conditions->base_choice Conditions Optimized ylide_formation 4. Verify Ylide Formation - Color change? - NMR of ylide? base_choice->ylide_formation Base Appropriate workup 5. Review Work-up Procedure - Quenching method - Extraction efficiency ylide_formation->workup Ylide Formed solution Improved Yield workup->solution Work-up Optimized

Caption: Troubleshooting workflow for low-yield Wittig olefination.

Potential Solutions:

  • Reagent Quality: Ensure the aldehyde is pure and free of acidic impurities. The phosphonium salt should be dry and pure. Prepare the ylide fresh before use, as it can degrade over time.

  • Reaction Conditions:

    • Solvent: Use strictly anhydrous solvents (e.g., THF, DMSO). Traces of water can quench the ylide.

    • Temperature: The optimal temperature for ylide formation and the subsequent reaction with the aldehyde can vary. Experiment with a range of temperatures (e.g., -78 °C to room temperature).

    • Base: The choice of base is crucial. Stronger bases like n-BuLi or NaHMDS are common. Ensure the stoichiometry of the base is correct.

  • Ylide Formation: Confirm the formation of the ylide. A distinct color change (often to deep red or orange) is a good indicator. If in doubt, a small aliquot can be analyzed by NMR.

  • Side Reactions: Consider the possibility of side reactions such as enolization of the aldehyde. Using a salt-free ylide or adding salts like LiBr can sometimes suppress these.

Issue 2: Poor Stereoselectivity in the Formation of the α,β-Unsaturated Lactone

Question: My ring-closing metathesis (RCM) reaction to form the lactone ring is resulting in a mixture of E/Z isomers or other side products. How can I improve the stereoselectivity and yield?

Answer: Achieving high stereoselectivity and yield in RCM can be challenging. The choice of catalyst and reaction conditions are critical.

Troubleshooting Workflow: Ring-Closing Metathesis

RCM_Troubleshooting start Poor Selectivity/Yield in RCM catalyst_choice 1. Evaluate Catalyst - Grubbs I, II, or Hoveyda-Grubbs? - Catalyst loading start->catalyst_choice check_conditions 2. Optimize Reaction Conditions - Solvent (degassed?) - Concentration (high dilution?) - Temperature catalyst_choice->check_conditions Catalyst Screened substrate_purity 3. Check Substrate Purity - Free of catalyst poisons? check_conditions->substrate_purity Conditions Optimized additives 4. Consider Additives - Stabilizers (e.g., CuI) - Lewis acids substrate_purity->additives Substrate Pure solution Improved Selectivity/Yield additives->solution Additives Tested

Caption: Troubleshooting workflow for Ring-Closing Metathesis.

Potential Solutions:

  • Catalyst Selection: The choice of ruthenium catalyst is paramount. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs catalysts are generally more active and stable. Screen different catalysts to find the optimal one for your substrate.

  • Reaction Conditions:

    • Concentration: RCM reactions are often performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

    • Solvent: Use degassed, anhydrous solvents like dichloromethane or toluene.

    • Temperature: The reaction temperature can influence the rate and selectivity.

  • Substrate Purity: Ensure the diene precursor is highly pure and free from impurities that could poison the catalyst (e.g., sulfur- or phosphorus-containing compounds).

Data Presentation: Comparison of Synthetic Routes

Starting Material Key Reactions Number of Steps Overall Yield (%) Reference
D-ArabinoseWittig olefination, selective 1,3-trans-acetal formation, modified Yamaguchi esterification849
(R,R)-hexa-1,5-diene-3,4-diol (from D-mannitol)Sharpless epoxidation, selective epoxide opening, ring-closing metathesis618[1][2]
D-GlucoseOxidative cleavage, (Z)-selective Wittig olefinationNot explicitly statedNot explicitly stated[4]
D-Mannitol derivativeHorner-Wadsworth-Emmons Z-olefination, acid-catalyzed lactonization6 (to γ-lactone intermediate)19 (for γ-lactone)[6]

Experimental Protocols

Protocol 1: Modified Yamaguchi Esterification for Lactonization

This protocol is adapted from a high-yielding synthesis of this compound.[5]

  • Preparation: To a stirred solution of the seco-acid precursor in anhydrous THF at room temperature, add triethylamine (Et3N).

  • Activation: Add 2,4,6-trichlorobenzoyl chloride and stir the mixture.

  • Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene. Add the previously prepared mixed anhydride solution dropwise to the DMAP solution at reflux.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture, and quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Ring-Closing Metathesis (RCM)

This protocol is based on a synthesis utilizing RCM to form the lactone ring.[1]

  • Preparation: Dissolve the diene precursor in degassed, anhydrous dichloromethane.

  • Catalyst Addition: Add a solution of a second-generation Grubbs catalyst in dichloromethane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC.

  • Quenching: Upon completion, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography.

Protocol 3: One-Pot Desilylation and Acetylation

This efficient one-pot procedure is used in the final steps of some synthetic routes.[1]

  • Desilylation: To a solution of the silyl-protected intermediate in THF, add tetrabutylammonium fluoride (TBAF). Stir the mixture at room temperature until desilylation is complete (monitored by TLC).

  • Acetylation: Without work-up, add acetic anhydride to the reaction mixture.

  • Work-up: After the acetylation is complete, quench the reaction with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate. Purify the final product by chromatography.

References

challenges in stereocontrol during (-)-Cleistenolide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (-)-Cleistenolide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of this compound?

A1: The most frequently utilized chiral precursors for the synthesis of this compound are D-mannitol and D-arabinose. These natural sugars provide a cost-effective and readily available source of the required stereocenters for the target molecule.

Q2: Which key reactions are critical for establishing the stereochemistry of this compound?

A2: Several key reactions are employed to control the stereochemistry during the synthesis. These include:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is crucial for the stereoselective formation of a Z-olefin, which is a key intermediate for constructing the lactone ring.

  • Wittig Olefination: Utilized to form the α,β-unsaturated carbonyl unit, often with high stereoselectivity for the trans isomer.

  • Yamaguchi Lactonization: A mild and effective method for the formation of the δ-lactone ring present in this compound.

  • Ring-Closing Metathesis (RCM): An alternative strategy to construct the α,β-unsaturated lactone core.

  • Sharpless Asymmetric Epoxidation: Can be used to introduce stereocenters in a controlled manner.

Q3: What are the reported overall yields for the total synthesis of this compound?

A3: The overall yields for the total synthesis of this compound vary depending on the synthetic route. Reported yields include 18% and 49%.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Horner-Wadsworth-Emmons (HWE) Olefination

Question: I am observing a low Z/E ratio in the HWE olefination step to form the unsaturated ester precursor to the lactone ring. How can I improve the Z-selectivity?

Answer: Achieving high Z-selectivity in the HWE reaction is critical for the successful synthesis of the γ-lactone intermediate. Here are some troubleshooting steps:

  • Phosphonate Reagent: The choice of phosphonate reagent is paramount. The use of Ando phosphonate, specifically ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate, has been shown to highly favor the Z-isomer.

  • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon). The presence of water can affect the stereochemical outcome.

  • Base and Temperature: The choice of base and reaction temperature can influence the Z/E ratio. While specific conditions may vary, it is crucial to follow established protocols that have demonstrated high Z-selectivity.

  • Purification: If a mixture of isomers is obtained, purification by column chromatography on neutral alumina has been reported to be effective in isolating the desired Z-isomer.

Issue 2: Low Yield or Failure in the Lactonization Step

Question: I am experiencing low yields or incomplete reaction during the acid-catalyzed lactonization to form the γ-lactone ring. What can I do to optimize this step?

Answer: The formation of the lactone ring is a critical ring-closing reaction. Difficulties in this step can often be attributed to the stability of the starting material and the reaction conditions.

  • Catalyst: The choice and amount of acid catalyst are crucial. For instance, catalytic amounts of bismuth trichloride (BiCl₃) in acetonitrile have been successfully used for selective deprotection followed by lactonization. In another approach, Amberlyst-15 has been employed to facilitate both deacetylation and concomitant lactone ring closure.

  • Solvent System: The solvent can play a significant role. For the Amberlyst-15 catalyzed reaction, a mixture of acetone and distilled water was found to be effective.

  • Reaction Time: Lactonization reactions can be slow. Monitor the reaction progress carefully (e.g., by TLC) to determine the optimal reaction time. In some cases, reaction times of up to 72 hours have been reported.

  • Substrate Purity: Ensure the unsaturated ester precursor is of high purity. Impurities can interfere with the catalytic process and lead to side reactions or degradation of the starting material.

Data Presentation

Table 1: Comparison of Key Olefination Reactions in this compound Synthesis

ReactionReagentSubstrateProductDiastereomeric Ratio (Z:E)YieldReference
Horner-Wadsworth-EmmonsEthyl 2-(bis(o-tolyloxy)phosphoryl)acetateDiacetal aldehydeZ-olefin ester94:6Not explicitly stated for this step
Wittig OlefinationEthyl (triphenylphosphoranylidene)acetate5-O-silyl aldehydeα,β-unsaturated estertrans only89%

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Z-Olefination

This protocol describes the highly Z-selective olefination to form a key unsaturated ester intermediate.

Materials:

  • Diacetal aldehyde

  • Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate (Ando phosphonate)

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Neutral alumina for column chromatography

Procedure:

  • Dissolve the Ando phosphonate in anhydrous THF under an argon atmosphere.

  • Cool the solution to the recommended temperature (e.g., -78 °C).

  • Add the base dropwise to the phosphonate solution and stir for 30 minutes.

  • Add a solution of the diacetal aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the recommended time, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on neutral alumina to isolate the Z-olefin ester.

  • Verify the Z/E ratio by ¹H NMR spectroscopy of a crude aliquot.

Protocol 2: Wittig Olefination for trans-Ester Formation

This protocol details the Wittig reaction to produce the trans-configured α,β-unsaturated ester.

Materials:

  • 5-O-silyl aldehyde 7

  • Ethyl (triphenylphosphoranylidene)acetate

  • Dioxane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5-O-silyl aldehyde 7 and ethyl (triphenylphosphoranylidene)acetate in dioxane.

  • Heat the reaction mixture at 70 °C and stir for the specified duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., 1:1 petroleum ether-ethyl acetate) to afford the α,β-unsaturated ester 5 as a colorless syrup.

  • Confirm the trans configuration by ¹H NMR spectroscopy (J-coupling constant of approximately 15.7 Hz for the vinylic protons).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_cyclization Lactone Formation cluster_final Final Product start D-Mannitol aldehyde Diacetal Aldehyde start->aldehyde Several Steps ester Z-Olefin Ester aldehyde->ester HWE Olefination (Z-selective) lactone γ-Lactone Intermediate ester->lactone Acid-Catalyzed Lactonization final_product This compound lactone->final_product Further Steps

Caption: Synthetic workflow from D-Mannitol to this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Z/E Ratio in HWE Olefination cause1 Suboptimal Phosphonate problem->cause1 cause2 Incorrect Reaction Conditions problem->cause2 cause3 Presence of Water problem->cause3 solution1 Use Ando Phosphonate cause1->solution1 solution2 Optimize Base and Temperature cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for poor HWE olefination selectivity.

Technical Support Center: Optimization of Wittig Reaction Conditions for Z-Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for high Z-selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low Z:E ratio in my Wittig reaction. What are the common causes?

Low Z-selectivity is a frequent issue and can stem from several factors that shift the reaction from kinetic to thermodynamic control. The primary causes include:

  • Ylide Structure: The type of ylide used is the most critical factor. Stabilized ylides inherently favor the formation of (E)-alkenes.[1][2][3] For Z-selectivity, an unstabilized ylide is essential.[1][4][5]

  • Presence of Lithium Salts: Lithium cations can coordinate with the betaine or oxaphosphetane intermediate, leading to equilibration and the formation of the more thermodynamically stable (E)-alkene.[6][7][8][9] This is often referred to as "stereochemical drift".[9]

  • Solvent Polarity: Polar aprotic solvents can stabilize intermediates, which may promote equilibration towards the (E)-isomer.[6]

  • Reaction Temperature: Higher temperatures can provide the energy needed to reverse the initial cycloaddition, allowing for equilibration to the more stable (E)-alkene.[6]

Q2: How does the structure of the phosphonium ylide determine the stereoselectivity?

The electronic nature of the substituent on the ylide's carbanion is the primary determinant of the E/Z ratio.[4]

  • Unstabilized Ylides: These ylides have electron-donating groups, such as alkyl groups, attached to the negatively charged carbon.[1] They are highly reactive and react under kinetic control to predominantly form (Z)-alkenes.[1][4][10]

  • Stabilized Ylides: These contain electron-withdrawing groups (e.g., ester, ketone) that stabilize the negative charge through resonance.[1][4] They are less reactive and tend to react under thermodynamic control, leading to the formation of (E)-alkenes with high selectivity.[1][2][9]

  • Semi-stabilized Ylides: Ylides with substituents like aryl groups fall between the two extremes and often yield poor selectivity, resulting in a mixture of (E) and (Z) isomers.[4][11]

Q3: How can I increase (Z)-alkene selectivity?

To favor the formation of the (Z)-alkene, the reaction must be run under kinetic control. This is achieved by:

  • Using Unstabilized Ylides: Employ ylides with alkyl substituents on the carbanion.[1][4]

  • Implementing Salt-Free Conditions: Avoid bases containing lithium cations. Use sodium- or potassium-based strong bases like sodium amide (NaNH₂), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu).[6]

  • Choosing a Non-Polar Solvent: Utilize non-polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.[6]

  • Maintaining Low Reaction Temperatures: Conduct the reaction at low temperatures, typically -78 °C, to prevent the equilibration that leads to the (E)-isomer.[4][6]

Q4: My reaction yield is low. What are the potential issues?

Low yields in a Wittig reaction can be attributed to several factors:

  • Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. Ensure the base is sufficiently strong for the specific phosphonium salt being used.[6]

  • Ylide Decomposition: Unstabilized ylides are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Steric Hindrance: Severely sterically hindered aldehydes or ketones may react slowly, leading to poor yields.[12]

Data Summary: Influence of Reaction Parameters on Stereoselectivity

The following table summarizes the impact of various reaction conditions on the stereochemical outcome of the Wittig reaction.

ParameterCondition for High Z-SelectivityCondition for High E-SelectivityRationale
Ylide Type Unstabilized (e.g., R=alkyl)[1][3]Stabilized (e.g., R=ester, ketone)[1][2][3]Unstabilized ylides react quickly under kinetic control. Stabilized ylides are less reactive, allowing for equilibration to the thermodynamic product.[1][4]
Base Cation Salt-free (Na⁺, K⁺)[2][6][13]Li⁺ containing bases (e.g., n-BuLi)Li⁺ salts can catalyze the equilibration of intermediates, eroding Z-selectivity.[6][7]
Solvent Non-polar aprotic (THF, Toluene)[6]Polar aprotic (DMF)[8][14]Non-polar solvents favor the irreversible formation of the kinetically favored Z-product. Polar solvents can stabilize intermediates, promoting equilibration.[6]
Temperature Low (-78 °C)[6]High (Room Temperature or above)[11]Low temperatures prevent the retro-Wittig reaction, locking in the kinetic Z-isomer. Higher temperatures provide energy for equilibration.[6]

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Wittig Reaction under Salt-Free Conditions

This protocol describes a method to maximize (Z)-alkene formation by using an unstabilized ylide and a potassium-based strong base to avoid lithium salts.

Materials:

  • Alkyltriphenylphosphonium salt (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-butoxide (KOtBu) (1.05 eq.)

  • Aldehyde (1.0 eq.)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.1 eq.) and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add the salt-free base (e.g., KHMDS, 1.05 eq.) portion-wise to the stirred suspension.

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution over approximately 15 minutes.

  • Allow the reaction to stir at -78 °C for 1-2 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature, stirring overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The Z:E ratio can be determined by ¹H NMR or GC analysis.[4]

Visualizations

Troubleshooting_Z_Selectivity start Low Z:E Ratio Observed check_ylide Check Ylide Structure start->check_ylide unstabilized Is Ylide Unstabilized? check_ylide->unstabilized Evaluate check_base Check Base & Salts salt_free Are Conditions Salt-Free? check_base->salt_free Evaluate check_solvent Check Solvent nonpolar Is Solvent Non-Polar? check_solvent->nonpolar Evaluate check_temp Check Temperature low_temp Is Temperature Low (-78°C)? check_temp->low_temp Evaluate unstabilized->check_base Yes solution_ylide Use Unstabilized Ylide (e.g., R=alkyl) unstabilized->solution_ylide No salt_free->check_solvent Yes solution_base Use Salt-Free Base (NaHMDS, KHMDS) salt_free->solution_base No nonpolar->check_temp Yes solution_solvent Use Non-Polar Solvent (THF, Toluene) nonpolar->solution_solvent No solution_temp Run at -78°C low_temp->solution_temp No end_node High Z-Selectivity Achieved low_temp->end_node Yes solution_ylide->check_base solution_base->check_solvent solution_solvent->check_temp solution_temp->end_node Z_Selective_Mechanism cluster_reactants Reactants (Salt-Free, Non-Polar Solvent, -78°C) cluster_products Products aldehyde Aldehyde (R'-CHO) ts Puckered Transition State (Kinetic Control) aldehyde->ts ylide Unstabilized Ylide (Ph₃P=CHR) ylide->ts [2+2] Cycloaddition oxaphosphetane cis-Oxaphosphetane (Less Stable Intermediate) ts->oxaphosphetane Irreversible at low temp z_alkene Z-Alkene oxaphosphetane->z_alkene Syn-elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Ylide_Selectivity_Relationship ylide_type Ylide Type (R in Ph₃P=CHR) unstabilized Unstabilized (R = Alkyl) ylide_type->unstabilized Leads to semistabilized Semi-stabilized (R = Aryl) ylide_type->semistabilized Leads to stabilized Stabilized (R = EWG, e.g., CO₂R) ylide_type->stabilized Leads to z_alkene Z-Alkene (Major) unstabilized->z_alkene Favors e_z_mixture E/Z Mixture semistabilized->e_z_mixture Favors e_alkene E-Alkene (Major) stabilized->e_alkene Favors

References

Technical Support Center: Overcoming Low Yield in (-)-Cleistenolide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of (-)-Cleistenolide from its natural source, Cleistochlamys kirkii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from natural sources challenging?

A1: this compound is a bioactive α,β-unsaturated lactone first isolated from the Annonaceae species Cleistochlamys kirkii. It has demonstrated notable antibacterial and antifungal activities. The primary challenge in its extraction is the low natural abundance in the plant material, with reported yields as low as 0.02% from dried root bark. This necessitates highly efficient extraction and purification protocols to obtain sufficient quantities for research and development.

Q2: What is the reported yield of this compound from Cleistochlamys kirkii?

A2: The initial report on the isolation of this compound documented a yield of approximately 200 mg from 1 kg of the dried root bark of Cleistochlamys kirkii, which corresponds to a yield of 0.02%.[1] Variations in yield can occur due to factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.

Q3: What are the key factors that can influence the extraction yield of this compound?

A3: Several factors can significantly impact the final yield of this compound, including:

  • Plant Material: The age, part of the plant used (root bark is the reported source), and post-harvest handling (drying and grinding) are critical.

  • Extraction Solvent: The choice of solvent and its polarity will determine the efficiency of extracting the target compound.

  • Extraction Method: Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can have varying efficiencies.

  • Compound Stability: this compound contains an α,β-unsaturated lactone moiety, which can be susceptible to degradation under certain pH and temperature conditions.

  • Purification Strategy: Losses can occur at each stage of purification, including liquid-liquid partitioning and chromatography.

Troubleshooting Guide for Low Extraction Yield

This guide addresses common issues encountered during the extraction and purification of this compound and provides potential solutions.

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Suggestion
Improper Plant Material Preparation Ensure the root bark of Cleistochlamys kirkii is thoroughly dried to a constant weight to minimize enzymatic degradation. Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.
Inefficient Initial Extraction The choice of solvent is critical. Methanol has been successfully used for the initial extraction of compounds from C. kirkii.[2] Consider exhaustive extraction by performing multiple extraction cycles until the solvent runs clear. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a 1:10 or 1:15 solid-to-solvent ratio (w/v). Optimize this ratio for your specific setup.
Issue 2: Loss of Compound During Work-up and Purification
Potential Cause Troubleshooting Suggestion
Degradation during Solvent Removal The α,β-unsaturated lactone in this compound may be sensitive to high temperatures. Use a rotary evaporator at a controlled temperature (e.g., < 40°C) to remove solvents.
Inefficient Liquid-Liquid Partitioning This compound is a moderately polar compound. A common strategy for acetogenins involves partitioning the initial methanol extract between methanol/water and a non-polar solvent like n-hexane to remove fats and waxes. The desired compounds are then typically extracted from the aqueous methanol phase into a solvent of intermediate polarity, such as dichloromethane or ethyl acetate. Ensure vigorous mixing and adequate phase separation.
Poor Chromatographic Separation Column chromatography is a critical step where significant losses can occur. Use an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh) and a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds of varying polarities. Monitor fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the target compound.
Compound Instability on Silica Gel The slightly acidic nature of silica gel can potentially cause degradation of acid-sensitive compounds. While there is no specific data on this compound's stability on silica, if degradation is suspected, consider using a deactivated (neutral) silica gel or an alternative stationary phase like RP-18.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol is a synthesized methodology based on reported extractions of bioactive compounds from Cleistochlamys kirkii and other Annonaceae species.

  • Preparation of Plant Material:

    • Air-dry the root bark of Cleistochlamys kirkii in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

    • Grind the dried bark into a fine powder (40-60 mesh) using a mechanical grinder.

  • Methanol Extraction:

    • Macerate the powdered root bark (1 kg) in methanol (10 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh methanol.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C using a rotary evaporator to yield the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in 90% aqueous methanol.

    • Perform liquid-liquid partitioning against n-hexane to remove non-polar constituents. Repeat this step three times.

    • Collect the aqueous methanol phase and concentrate it to remove the methanol.

    • Partition the resulting aqueous residue successively with dichloromethane (DCM) and then ethyl acetate.

    • Concentrate the DCM and ethyl acetate fractions separately to yield the respective crude fractions. This compound is expected to be in these more polar fractions.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

    • Adsorb the dichloromethane fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 50 mL).

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

    • Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Quantitative Data Summary

Plant Source Part Used Extraction Method Reported Yield of this compound Reference
Cleistochlamys kirkiiDried Root BarkNot specified in detail~200 mg / 1 kg (0.02%)Nkunya et al., 2007, as cited in[1]
Cleistochlamys kirkiiDried Root BarkMethanol ExtractionNot specified for this compound alone, but compounds were isolated from this extract.[2]

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried, Powdered Cleistochlamys kirkii Root Bark MethanolExtraction Maceration with Methanol (3x) PlantMaterial->MethanolExtraction Filtration Filtration MethanolExtraction->Filtration Concentration1 Concentration (Rotary Evaporator < 40°C) Filtration->Concentration1 CrudeMethanolExtract Crude Methanol Extract Concentration1->CrudeMethanolExtract SolventPartitioning Liquid-Liquid Partitioning (90% MeOH/n-Hexane) CrudeMethanolExtract->SolventPartitioning HexaneFraction n-Hexane Fraction (Discarded) SolventPartitioning->HexaneFraction Non-polar impurities AqMethanolFraction Aqueous Methanol Fraction SolventPartitioning->AqMethanolFraction Concentration2 Concentration to Aqueous Residue AqMethanolFraction->Concentration2 DCM_EtOAc_Partitioning Partitioning with DCM and Ethyl Acetate Concentration2->DCM_EtOAc_Partitioning DCM_Fraction Dichloromethane Fraction DCM_EtOAc_Partitioning->DCM_Fraction EtOAc_Fraction Ethyl Acetate Fraction DCM_EtOAc_Partitioning->EtOAc_Fraction ColumnChromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) DCM_Fraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (e.g., Prep-HPLC) FractionCollection->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield LowYield Low Final Yield of This compound CheckCrudeYield Is the crude extract yield also low? LowYield->CheckCrudeYield LowCrudeYield Problem in Initial Extraction CheckCrudeYield->LowCrudeYield Yes GoodCrudeYield Problem in Purification/Work-up CheckCrudeYield->GoodCrudeYield No PlantMaterial Check Plant Material: - Correct part? - Properly dried? - Finely ground? LowCrudeYield->PlantMaterial ExtractionMethod Optimize Extraction: - Solvent choice? - Solvent:Solid ratio? - Extraction time/cycles? LowCrudeYield->ExtractionMethod Degradation Check for Degradation: - Overheating during concentration? - pH issues during work-up? GoodCrudeYield->Degradation PurificationLoss Optimize Purification: - Inefficient partitioning? - Incorrect chromatography conditions? - Compound degradation on silica? GoodCrudeYield->PurificationLoss

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: (-)-Cleistenolide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (-)-Cleistenolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently reported synthetic routes for this compound start from readily available chiral precursors such as D-mannitol, D-arabinose, or D-glucose.[1][2] Key strategies often involve the construction of a δ-lactone ring and employ reactions like Sharpless asymmetric epoxidation, Wittig olefination (or Horner-Wadsworth-Emmons olefination), and ring-closing metathesis (RCM) or Yamaguchi lactonization to form the core structure.[1][3]

Q2: What is a typical overall yield for the synthesis of this compound?

A2: The overall yield for this compound synthesis varies depending on the chosen route and the number of steps. Reported overall yields range from approximately 18% over six steps to 49% over eight steps in laboratory-scale syntheses.[1][3] Scaling up these processes can present challenges that may impact the final yield.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key challenges during the scale-up of this compound synthesis include:

  • Maintaining Stereoselectivity: Ensuring high enantiomeric excess in steps like the Sharpless epoxidation.

  • Reaction Kinetics and Heat Transfer: Managing exothermic reactions and ensuring consistent mixing in larger reactors.

  • Catalyst Efficiency and Removal: Optimizing catalyst loading for reactions like RCM and ensuring complete removal of metal catalysts (e.g., ruthenium) from the final product.

  • Purification: Developing robust and scalable purification methods to handle larger volumes and potentially different impurity profiles.

  • Reagent Stability and Handling: Managing the stability and safe handling of sensitive reagents at a larger scale.

Q4: How can I purify this compound and its intermediates on a large scale?

A4: Large-scale purification typically relies on column chromatography. Optimization is key and may involve screening different stationary phases (e.g., silica gel, reversed-phase silica) and solvent systems.[4] For lactone compounds, specialized techniques such as liquid-liquid extraction can be employed to remove certain impurities before chromatography.[5] In some cases, crystallization of the final product or key intermediates may be a viable and more scalable purification method.

Troubleshooting Guide

Sharpless Asymmetric Epoxidation

Problem: Low enantiomeric excess (ee) in the epoxidation step.

  • Possible Cause 1: Presence of water in the reaction mixture. The titanium catalyst is highly sensitive to moisture, which can lead to the formation of an inactive catalyst and a decrease in enantioselectivity.[6]

  • Solution 1: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and molecular sieves (3Å or 4Å) to scavenge any residual moisture.[7][8]

  • Possible Cause 2: Incorrect stoichiometry of the catalyst components (titanium tetraisopropoxide and diethyl tartrate).

  • Solution 2: Carefully measure and add the catalyst components. A typical catalyst loading is 5-10 mol%.[7] Ensure the correct enantiomer of diethyl tartrate is used for the desired epoxide stereochemistry.

  • Possible Cause 3: The reaction temperature is too high.

  • Solution 3: Maintain a low reaction temperature, typically around -20 °C, to ensure optimal kinetic control and enantioselectivity.[8]

ParameterLaboratory Scale (1-5 g)Pilot Scale (100-500 g)
Catalyst Loading 5-10 mol%3-7 mol%
Temperature -20 °C-20 °C to -15 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield >90%85-95%
Typical ee >95%>92%

Table 1: Typical Reaction Parameters for Sharpless Asymmetric Epoxidation at Different Scales.

Wittig Olefination / Horner-Wadsworth-Emmons Reaction

Problem: Low yield of the desired alkene.

  • Possible Cause 1: Instability of the ylide. Some phosphoranes, especially non-stabilized ones, can be unstable and decompose before reacting with the carbonyl compound.

  • Solution 1: Generate the ylide in situ at a low temperature and add the aldehyde or ketone substrate promptly. For sensitive substrates, consider a one-pot procedure where the ylide is formed in the presence of the carbonyl compound.[9]

  • Possible Cause 2: Side reactions due to other functional groups. If the aldehyde substrate contains acidic protons (e.g., a phenol), the strong base used to generate the ylide can deprotonate these groups, affecting the reaction.[10]

  • Solution 2: Use a protecting group for the acidic functional group (e.g., silyl ether for a phenol) before the Wittig reaction. Alternatively, use a base that is strong enough to form the ylide but does not significantly deprotonate the other functional groups, or use an excess of the base.

Problem: Poor stereoselectivity (undesired E/Z ratio).

  • Possible Cause 1: The nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) typically favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[11][12]

  • Solution 1: For a desired (Z)-alkene, use a non-stabilized ylide and salt-free conditions. For a desired (E)-alkene, a stabilized ylide (as in a Horner-Wadsworth-Emmons reaction) is preferable. The Schlosser modification can also be used to obtain the (E)-alkene from non-stabilized ylides.[12]

Ring-Closing Metathesis (RCM)

Problem: Low yield of the macrocyclic lactone and formation of dimeric or oligomeric byproducts.

  • Possible Cause 1: High substrate concentration. RCM for macrocyclization is an intramolecular reaction that competes with intermolecular oligomerization. High concentrations favor the undesired intermolecular pathway.

  • Solution 1: Perform the reaction under high dilution conditions (typically 0.001-0.01 M). This can be achieved by the slow addition of the diene substrate to the catalyst solution over an extended period.

  • Possible Cause 2: Catalyst deactivation. The ruthenium catalyst can be deactivated by impurities in the substrate or solvent.

  • Solution 2: Ensure the substrate is highly pure and the solvent is degassed and anhydrous. It may be necessary to add the catalyst in portions throughout the reaction.

Problem: Difficulty in removing the ruthenium catalyst from the product.

  • Possible Cause: The ruthenium catalyst and its byproducts can be difficult to remove by standard chromatography.

  • Solution: After the reaction is complete, treat the reaction mixture with a ruthenium scavenger. Common scavengers include lead tetraacetate, triphenylphosphine, or functionalized silica gels. Subsequent filtration and chromatographic purification can then effectively remove the residual ruthenium.

ParameterLaboratory Scale (1 g)Pilot Scale (50 g)
Catalyst Loading 2-5 mol%0.5-2 mol%
Substrate Concentration 0.001 M0.005 - 0.01 M (with slow addition)
Reaction Time 12-24 hours18-36 hours
Typical Yield 70-85%65-80%

Table 2: Representative RCM Conditions for Macrocyclization Scale-Up.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous dichloromethane (DCM) and cool to -20 °C.

  • Add L-(+)-diethyl tartrate (1.2 eq.) and titanium(IV) isopropoxide (1.0 eq.) sequentially while maintaining the temperature at -20 °C. Stir for 30 minutes.

  • Add the allylic alcohol substrate (1.0 eq.) in anhydrous DCM dropwise.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq.) dropwise over 1 hour, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Protocol 2: Ring-Closing Metathesis (RCM)
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and argon inlet, add anhydrous and degassed toluene.

  • Add the Grubbs second-generation catalyst (e.g., 1-2 mol%).

  • Heat the solution to the desired temperature (e.g., 80 °C).

  • In a separate flask, dissolve the diene precursor in anhydrous and degassed toluene to make a dilute solution (e.g., 0.01 M).

  • Add the diene solution to the catalyst solution via a syringe pump over 12-18 hours.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 4-6 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and add a ruthenium scavenger (e.g., lead tetraacetate or a commercial scavenger) and stir for 2-3 hours.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Pathway Start Chiral Precursor (e.g., D-Mannitol) Intermediate1 Allylic Alcohol Intermediate Start->Intermediate1 Multi-step conversion Intermediate2 Chiral Epoxide Intermediate1->Intermediate2 Sharpless Epoxidation Intermediate3 Diene Precursor Intermediate2->Intermediate3 Epoxide Opening & Further Functionalization Cleistenolide This compound Intermediate3->Cleistenolide Ring-Closing Metathesis (RCM) RCM_Troubleshooting Start Low Yield in RCM Step Check_Concentration Is Substrate Concentration > 0.01 M? Start->Check_Concentration Check_Catalyst Is Catalyst Deactivated? Check_Concentration->Check_Catalyst No Solution_Dilution Use High Dilution / Slow Addition Check_Concentration->Solution_Dilution Yes Check_Purity Is Substrate Pure? Check_Catalyst->Check_Purity No Solution_Catalyst Add Catalyst in Portions / Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Yes Solution_Purity Re-purify Substrate Check_Purity->Solution_Purity Yes End Improved Yield Check_Purity->End No Solution_Dilution->End Solution_Catalyst->End Solution_Purity->End Purification_Workflow cluster_0 Crude Product Work-up cluster_1 Purification cluster_2 Final Product Isolation A Crude Reaction Mixture B Quench & Aqueous Wash A->B C Solvent Evaporation B->C D Dissolve in Minimum Solvent C->D E Flash Column Chromatography (Silica Gel) D->E F Collect & Combine Fractions (TLC Analysis) E->F G Solvent Removal F->G H Purity Analysis (NMR, HPLC) G->H I Pure this compound H->I

References

Technical Support Center: Synthesis of the δ-Lactone Ring of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the δ-lactone ring of (-)-Cleistenolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to potential side reactions encountered during this critical synthetic step.

Troubleshooting Guide

This guide addresses common issues that can lead to the formation of side products, low yields, or incomplete reactions during the synthesis of the δ-lactone ring of this compound.

Problem/QuestionPossible Cause(s)Suggested Solution(s)
Low Z:E ratio (poor cis-selectivity) in Horner-Wadsworth-Emmons (HWE) olefination to form the lactone precursor. The phosphonate reagent used favors the formation of the more thermodynamically stable E-isomer.- Employ a Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) to kinetically favor the Z-isomer. - Use Ando phosphonates, such as ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate, which are known to enhance Z-selectivity. - Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control.
Formation of a symmetric anhydride byproduct during Yamaguchi lactonization. The aliphatic carboxylate of the seco-acid is a better nucleophile than the alcohol, leading to self-condensation before the desired intramolecular cyclization.- Ensure slow addition of the alcohol to the pre-formed mixed anhydride of the seco-acid and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). - Maintain high dilution conditions throughout the reaction to favor intramolecular cyclization over intermolecular reactions.
Isomerization of the double bond in the δ-lactone ring during Ring-Closing Metathesis (RCM). The ruthenium catalyst can degrade to form ruthenium hydride species, which can catalyze the isomerization of the newly formed double bond.[1]- Use additives such as 1,4-benzoquinone or copper(I) iodide to suppress the activity of ruthenium hydride species.[2] - Optimize the catalyst loading; higher loadings can sometimes lead to increased degradation and isomerization.[2] - Choose a catalyst that is less prone to forming hydride species, if possible.
Incomplete cyclization during acid-catalyzed lactonization. The equilibrium between the open-chain hydroxy acid and the δ-lactone may not favor the lactone under the reaction conditions. The reaction is reversible.[3][4]- Use a Dean-Stark apparatus or a drying agent to remove water from the reaction mixture, which will shift the equilibrium towards the lactone product. - Employ a stronger acid catalyst or increase the reaction temperature, but monitor for potential degradation of the starting material or product.
Low yield of the desired δ-lactone. This can be a result of any of the above side reactions, incomplete conversion, or degradation of starting materials or products.- Carefully purify the precursor hydroxy acid to remove any impurities that might interfere with the lactonization. - Optimize reaction conditions such as temperature, reaction time, and concentration. - Ensure all reagents are of high purity and solvents are anhydrous, where required.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming the δ-lactone ring in the synthesis of this compound?

A1: The most frequently employed methods for the construction of the δ-lactone ring of this compound and its analogs include:

  • Horner-Wadsworth-Emmons (HWE) olefination followed by acid-catalyzed lactonization: This two-step approach involves the formation of a Z-configured α,β-unsaturated ester, which is a precursor to the δ-lactone.

  • Yamaguchi lactonization: This method utilizes a mixed anhydride approach to facilitate the intramolecular esterification under mild conditions.[5][6]

  • Ring-Closing Metathesis (RCM): RCM of a diene precursor is a powerful method for the direct formation of the unsaturated δ-lactone ring.[1][7]

Q2: How can I improve the Z:E selectivity in the Horner-Wadsworth-Emmons reaction for the lactone precursor?

A2: To enhance the formation of the desired Z-isomer, consider the following:

  • Reagent Choice: Utilize Still-Gennari-type reagents with electron-withdrawing groups on the phosphonate, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[7][8]

  • Base and Counterion: The choice of base and the presence of certain metal salts can influence stereoselectivity. For example, using potassium bases with 18-crown-6 is known to favor Z-alkene formation.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases the kinetic control and favors the formation of the Z-isomer.

Q3: What is the role of high dilution in Yamaguchi lactonization?

A3: High dilution conditions are crucial in Yamaguchi lactonization to favor the intramolecular cyclization reaction over intermolecular polymerization or dimerization, which can occur at higher concentrations. By keeping the concentration of the hydroxy acid low, the probability of one end of the molecule reacting with another molecule is significantly reduced, while the proximity of the hydroxyl and activated carboxyl groups within the same molecule promotes the desired ring closure.[6]

Q4: Are there any specific catalysts recommended for the RCM approach to the δ-lactone of this compound?

A4: Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for RCM reactions due to their higher activity and broader functional group tolerance.[2][9] The choice of catalyst can also influence the E/Z selectivity of the resulting double bond in the lactone ring.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for key reactions involved in the synthesis of the δ-lactone ring of this compound and related structures.

ReactionKey ParameterTypical ValuesReference(s)
Horner-Wadsworth-Emmons Olefination Z:E RatioUp to 98:2 with Still-Gennari reagents[8]
Ring-Closing Metathesis Yield60-95%[1]
Yamaguchi Lactonization Yield60-85%[5]
Acid-Catalyzed Lactonization Equilibrium ConversionDependent on substrate and conditions[3]

Experimental Protocols

Protocol 1: Z-Selective Horner-Wadsworth-Emmons Olefination (Still-Gennari Conditions)

This protocol is designed to maximize the formation of the Z-alkene precursor for the δ-lactone ring.

  • Preparation: To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add KHMDS (1.1 equiv, as a 0.5 M solution in toluene) dropwise.

  • Ylide Formation: Stir the resulting mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde precursor (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Yamaguchi Lactonization

This protocol describes the macrolactonization of a seco-acid to form the δ-lactone ring.

  • Mixed Anhydride Formation: To a solution of the hydroxy acid (1.0 equiv) in anhydrous toluene (at a concentration to ensure high dilution, e.g., 0.01 M) at room temperature, add triethylamine (2.5 equiv). Then, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise. Stir the mixture for 1 hour.

  • Cyclization: To the reaction mixture, add a solution of 4-DMAP (4.0 equiv) in anhydrous toluene via syringe pump over several hours.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and filter to remove triethylamine hydrochloride. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Ring-Closing Metathesis

This protocol outlines the formation of the δ-lactone ring from a diene precursor.

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (0.005 M).

  • Catalyst Addition: Add the second-generation Grubbs catalyst (5-10 mol%) to the solution under an argon atmosphere.

  • Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrate) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product directly by flash column chromatography on silica gel.

Visualizations

HWE_Side_Reaction Phosphonate Phosphonate Reagent HWE Horner-Wadsworth-Emmons Reaction Phosphonate->HWE Aldehyde Aldehyde Precursor Aldehyde->HWE Base Base Base->HWE Z_Alkene Desired Z-Alkene (Lactone Precursor) HWE->Z_Alkene Major Product E_Alkene Side Product: E-Alkene HWE->E_Alkene Minor Product

HWE reaction pathway showing the formation of the desired Z-alkene and the E-alkene side product.

RCM_Workflow Start Start: Diene Precursor RCM_Step Ring-Closing Metathesis (Grubbs Catalyst) Start->RCM_Step Desired_Lactone Desired δ-Lactone RCM_Step->Desired_Lactone Main Reaction Side_Product Side Product: Isomerized Lactone RCM_Step->Side_Product Side Reaction Troubleshoot Troubleshooting Side_Product->Troubleshoot Additives Add Isomerization Suppressors (e.g., BQ) Troubleshoot->Additives Optimize Optimize Catalyst Loading and Temperature Troubleshoot->Optimize

Troubleshooting workflow for the Ring-Closing Metathesis (RCM) step.

Yamaguchi_Lactonization Hydroxy_Acid Hydroxy Acid (Seco-acid) Mixed_Anhydride Mixed Anhydride Intermediate Hydroxy_Acid->Mixed_Anhydride Yamaguchi_Reagent Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) Yamaguchi_Reagent->Mixed_Anhydride Base Base (e.g., Et3N) Base->Mixed_Anhydride Lactone Desired δ-Lactone Mixed_Anhydride->Lactone Intramolecular Cyclization Polymer Side Product: Polymer/Dimer Mixed_Anhydride->Polymer Intermolecular Reaction DMAP 4-DMAP DMAP->Lactone High_Dilution High Dilution Conditions High_Dilution->Lactone Favors High_Dilution->Polymer Suppresses

Logical relationships in Yamaguchi lactonization.

References

enhancing the solubility of (-)-Cleistenolide for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of (-)-Cleistenolide for biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound for my biological assay. What are the recommended solvents?

A1: this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). For in vitro assays, the most commonly used solvent to prepare a stock solution is dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium.

Troubleshooting Tip: If you observe precipitation when diluting your DMSO stock in aqueous media, try the following:

  • Vortexing/Sonication: Vortex the solution vigorously or sonicate it briefly to aid dissolution.[1]

  • Warming: Gently warm the solution in a 37°C water bath.[1]

  • Lower Final Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] If precipitation occurs at your desired final concentration of this compound, you may need to lower the working concentration.

Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?

A2: To maintain cell viability and avoid artifacts from the solvent, the final concentration of DMSO in your cell culture medium should not exceed 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent itself.

Q3: Are there alternative solvents or methods to improve the aqueous solubility of this compound?

A3: Yes, if DMSO is not suitable for your experimental setup or if you still face solubility issues, you can explore the following strategies:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and PBS can be tested.

  • Formulation with Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to improve solubility, but their potential effects on the biological system must be carefully evaluated.

  • Preparation of Derivatives: While this involves chemical modification, creating more polar derivatives of this compound is a strategy to enhance solubility.

Q4: How should I prepare a stock solution of this compound?

A4: A generalized protocol for preparing a stock solution is as follows:

  • Accurately weigh a small amount of this compound powder.

  • Add a precise volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of this compound is 362.3 g/mol .[2]

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

Solvent/SystemExpected SolubilityRecommendations & Considerations
Water Very Low / InsolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS) Very Low / InsolubleNot recommended for initial stock preparation.
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions (e.g., ≥10 mM).
Ethanol (100%) Moderate to HighCan be used for stock solutions, but may have higher cytotoxicity than DMSO in some cell lines.
Cell Culture Medium (e.g., DMEM, RPMI-1640) LowFinal working concentrations are typically in the micromolar (µM) or nanomolar (nM) range, achieved by diluting a DMSO stock.
Cell Culture Medium with ≤ 0.5% DMSO Dependent on final concentrationPrecipitation may occur at higher concentrations of this compound.

Experimental Protocols

Protocol for Determining Kinetic Aqueous Solubility

This protocol helps to estimate the solubility of this compound in your specific aqueous buffer or cell culture medium.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. This maintains a consistent final DMSO concentration.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.

  • Visually inspect for precipitation. The highest concentration that does not show any precipitate is an estimate of the kinetic aqueous solubility.

  • For a more quantitative measurement , you can use nephelometry (light scattering) to detect precipitate formation.

Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. The antiproliferative activity of this compound has been evaluated using this method.[3]

  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound DMSO stock solution in a complete cell culture medium. The final DMSO concentration should be constant across all wells and ideally ≤ 0.5%. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for Solubility and Cytotoxicity Testing

G cluster_0 Solubility Enhancement cluster_1 MTT Cytotoxicity Assay A This compound Powder B Prepare High-Concentration Stock in DMSO A->B D Dilute in Aqueous Medium (e.g., Cell Culture Medium) B->D C Precipitation? E Use Alternative Methods: - Co-solvents - Sonication/Warming - Formulation (Cyclodextrins) C->E Yes F Ready for Biological Assay C->F No D->C E->D H Treat with this compound (Serial Dilutions) F->H Use Solubilized Compound G Seed Cells in 96-well Plate G->H I Incubate (e.g., 48h) H->I J Add MTT Reagent I->J K Incubate (2-4h) J->K L Solubilize Formazan (e.g., with DMSO) K->L M Read Absorbance (570 nm) L->M N Calculate IC50 M->N

Caption: Workflow for preparing this compound and its use in an MTT assay.

Potential Signaling Pathway for this compound-Induced Apoptosis

While the specific molecular targets of this compound are a subject of ongoing research, many natural cytotoxic compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized pathway.

G cluster_0 Cellular Response to this compound cluster_1 Regulatory Proteins A This compound B Cellular Stress / Target Engagement A->B C Mitochondrial Outer Membrane Permeabilization B->C J Pro-apoptotic (Bax, Bak) B->J K Anti-apoptotic (Bcl-2, Bcl-xL) B->K D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Executioner Caspases (Caspase-3, -7) F->G H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I J->C promotes K->C inhibits

Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound.

References

Technical Support Center: Optimizing Multi-Step (-)-Cleistenolide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of (-)-Cleistenolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols for the key steps in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic routes start from chiral pool precursors like D-arabinose or D-mannitol. Key transformations typically include a Wittig or Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon backbone, a Sharpless asymmetric dihydroxylation or epoxidation to install key stereocenters, and a lactonization step to form the final δ-lactone ring. Some routes also utilize ring-closing metathesis (RCM) to form the unsaturated lactone.

Q2: What are the critical factors for achieving high stereoselectivity in the synthesis?

A2: Stereocontrol is paramount for the synthesis of the correct enantiomer of this compound. The choice of chiral starting material is the foundation. For reactions that introduce new stereocenters, such as the Sharpless asymmetric dihydroxylation, the selection of the appropriate chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) is critical. In Wittig-type reactions, controlling the geometry of the newly formed double bond is also important, with Z-selective conditions often being preferred.[1][2]

Q3: How can I improve the overall yield of the synthesis?

A3: Optimizing each step for maximum yield and purity is key. This involves careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Minimizing purification losses by choosing appropriate chromatographic conditions or developing crystalline intermediates can also significantly impact the overall yield. For instance, the first total synthesis reported an overall yield of 18%, while a later synthesis achieved a 49% overall yield through a different strategy.[3][4]

Troubleshooting Guides

Wittig/HWE Olefination

Q: My Wittig/HWE reaction is giving a low yield of the desired α,β-unsaturated ester. What could be the issue?

A: Low yields in olefination reactions can stem from several factors:

  • Inactive Ylide: The phosphorus ylide may have decomposed due to moisture or air. Ensure you are using strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).

  • Steric Hindrance: The aldehyde substrate or the ylide itself might be sterically hindered, slowing down the reaction.[5] In such cases, extending the reaction time or gently heating the reaction mixture might be necessary. For instance, one successful protocol involves heating the reaction to 70 °C for 5 hours.[3]

  • Incorrect Stoichiometry: Ensure you are using a slight excess of the phosphonium salt and base to generate the ylide.

Q: I am observing a mixture of E/Z isomers in my olefination step. How can I improve the stereoselectivity?

A: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing electron-withdrawing groups) generally favor the E-isomer, while unstabilized ylides tend to give the Z-isomer.[6][7]

  • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to obtain the E-alkene.[5]

  • HWE Reaction: The Horner-Wadsworth-Emmons reaction often provides excellent E-selectivity. Conversely, the Still-Gennari modification of the HWE reaction can be used to favor the Z-isomer.[1]

troubleshooting_wittig cluster_ylide Ylide Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield or Poor Selectivity in Olefination check_ylide Check Ylide Stability and Activity start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_substrate Examine Substrate Properties start->check_substrate ylide_decomposition Decomposition? (Moisture/Air) check_ylide->ylide_decomposition ylide_reactivity Reactivity? (Stabilized/Unstabilized) check_ylide->ylide_reactivity temp_time Temperature/Time Optimization check_conditions->temp_time base_solvent Base/Solvent Choice check_conditions->base_solvent steric_hindrance Steric Hindrance? check_substrate->steric_hindrance purity Substrate Purity? check_substrate->purity solution_anhydrous Use Anhydrous Solvents & Inert Atm. ylide_decomposition->solution_anhydrous solution_ylide_type Select Appropriate Ylide for desired Stereochemistry ylide_reactivity->solution_ylide_type solution_optimize_cond Adjust Temp/Time (e.g., 70°C, 5h) temp_time->solution_optimize_cond solution_hwe Consider HWE or Still-Gennari for better selectivity base_solvent->solution_hwe steric_hindrance->solution_optimize_cond

Ring-Closing Metathesis (RCM)

Q: My RCM reaction is slow or incomplete. How can I drive it to completion?

A: Several factors can affect the efficiency of RCM:

  • Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and robust.[8][9] For sterically hindered substrates, specialized catalysts may be required.[9]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion, but excessive amounts can lead to side reactions.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[8][10]

  • Ethylene Removal: The ethylene byproduct can inhibit the catalyst. Performing the reaction under a stream of inert gas or under vacuum can help drive the equilibrium towards the product.

Q: I am observing significant amounts of oligomers or polymers instead of the desired cyclic product. What is the cause?

A: The formation of oligomers is a common side reaction in RCM, especially when forming medium to large rings.

  • Concentration: High concentrations favor intermolecular reactions. The reaction should be performed under high dilution conditions (typically 0.001-0.01 M) to favor the intramolecular cyclization.

  • Slow Addition: Adding the substrate slowly to the solution of the catalyst can also help maintain a low effective concentration and promote cyclization over oligomerization.

troubleshooting_rcm cluster_incomplete Troubleshooting Incomplete Reaction cluster_oligomerization Troubleshooting Oligomerization start RCM Issues incomplete_reaction Incomplete Reaction start->incomplete_reaction oligomerization Oligomerization start->oligomerization catalyst_activity Check Catalyst Activity/Choice incomplete_reaction->catalyst_activity reaction_temp Increase Temperature incomplete_reaction->reaction_temp ethylene Remove Ethylene incomplete_reaction->ethylene concentration High Concentration? oligomerization->concentration addition_rate Fast Addition? oligomerization->addition_rate solution_catalyst Use 2nd Gen. Grubbs/Hoveyda-Grubbs catalyst_activity->solution_catalyst solution_temp Heat to 40-50 °C reaction_temp->solution_temp solution_gas Purge with N2/Ar ethylene->solution_gas solution_dilution Use High Dilution (0.001-0.01 M) concentration->solution_dilution solution_slow_add Slow Substrate Addition addition_rate->solution_slow_add

Lactonization

Q: My lactonization reaction is giving a low yield of this compound. What are the best conditions?

A: The final lactonization step can be challenging. Several methods have been employed with varying success:

  • Yamaguchi Esterification: This is a powerful method for forming lactones. A modified Yamaguchi protocol using 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP has been shown to be effective, affording the lactone in high yield (90%).[3]

  • Mitsunobu Reaction: An intramolecular Mitsunobu reaction can also be used for lactonization, particularly if an inversion of stereochemistry is desired.[11]

  • Acid Catalysis: In some synthetic routes, lactonization can be achieved under acidic conditions.[1]

Q: I am observing intermolecular esterification (dimer formation) during lactonization. How can I prevent this?

A: Similar to RCM, dimer formation during lactonization is often a concentration-dependent side reaction.

  • High Dilution: Performing the reaction at high dilution is crucial to favor the intramolecular cyclization.

  • Activating Agent: The choice of activating agent is important. The Yamaguchi conditions are generally effective at promoting intramolecular cyclization.[12]

Quantitative Data Summary

StepReagents and ConditionsReaction TimeYield (%)Reference
Wittig Olefination Aldehyde, (ethoxycarbonylmethylene)triphenylphosphorane, dioxane, 70 °C5 h89[3]
Acetonide Protection Diol, 2,2'-dimethoxypropane, PPTS, CH₂Cl₂, rt10 h87[3]
Ester Hydrolysis Ester, LiOH, THF/H₂ONot specifiedQuantitative[3]
Yamaguchi Lactonization Seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, THF then toluene, reflux12 h90[3]
Ring-Closing Metathesis Diene, Grubbs II catalyst (5 mol%), CH₂Cl₂, 50 °C2 hNot specified for Cleistenolide[10]
Sharpless Dihydroxylation Alkene, AD-mix-β, t-BuOH/H₂O, 0 °CNot specified81-90 (general)[13]

Experimental Protocols

Protocol 1: Wittig Olefination
  • To a solution of the aldehyde (1.00 g, 3.78 mmol) in anhydrous dioxane (15 mL) under a nitrogen atmosphere, add (ethoxycarbonylmethylene)triphenylphosphorane (1.71 g, 4.92 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 70 °C and stir for an additional 5 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the α,β-unsaturated ester.[3]

Protocol 2: Modified Yamaguchi Lactonization
  • To a stirred solution of the seco-acid (0.17 mmol) in anhydrous THF (20 mL) at room temperature, add triethylamine (0.51 mmol).

  • Add 2,4,6-trichlorobenzoyl chloride (0.20 mmol) and stir the mixture for 2 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in anhydrous toluene (50 mL) and add a solution of DMAP (0.68 mmol) in toluene (10 mL) dropwise over 30 minutes.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the lactone.[3]

Protocol 3: Ring-Closing Metathesis (General Procedure)
  • Dissolve the diene substrate in anhydrous and degassed dichloromethane to a concentration of 0.005 M.

  • Add the Grubbs second-generation catalyst (5 mol%) to the solution under an inert atmosphere.

  • Heat the mixture to reflux (typically 40-50 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether).

  • Concentrate the mixture and purify by silica gel chromatography to obtain the cyclic alkene.[10]

Synthetic Workflow

synthetic_workflow start Chiral Pool (e.g., D-Arabinose) aldehyde Aldehyde Intermediate start->aldehyde Protection/ Oxidation ab_unsaturated_ester α,β-Unsaturated Ester aldehyde->ab_unsaturated_ester Wittig/HWE Olefination diol Diol ab_unsaturated_ester->diol Sharpless Dihydroxylation protected_diol Protected Diol diol->protected_diol Protection (e.g., Acetonide) seco_acid Seco-Acid protected_diol->seco_acid Deprotection & Ester Hydrolysis cleistenolide This compound seco_acid->cleistenolide Lactonization (e.g., Yamaguchi)

References

Validation & Comparative

A Comparative Guide to the Total Synthesis of (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

(-)-Cleistenolide, a naturally occurring δ-lactone, has garnered significant attention from the scientific community due to its promising antibacterial and antifungal activities. Isolated from the plant Cleistochlamys kirkii, its limited natural abundance has spurred the development of several total syntheses. This guide provides a detailed comparison of two prominent synthetic routes to this compound, developed by the research groups of Schmidt and Cai in 2010. The comparison focuses on key metrics such as overall yield, step count, and the strategic application of different chemical transformations.

At a Glance: Comparison of Synthetic Routes

MetricSchmidt et al. (2010)Cai et al. (2010)
Starting Material D-Mannitol derivativeD-Arabinose
Total Steps 68
Overall Yield 18%49%
Key Reactions Sharpless Asymmetric Epoxidation, Regioselective Epoxide Opening, Ring-Closing Metathesis (RCM)Wittig Olefination, Yamaguchi Lactonization
Chiral Source D-MannitolD-Arabinose

The Schmidt Synthesis: A Strategy of Ring-Closing Metathesis

The first total synthesis of this compound was reported by Schmidt and coworkers.[1][2] Their approach ingeniously utilizes a C2-symmetric starting material derived from D-mannitol to construct the chiral core of the molecule. The synthesis is characterized by its efficiency in terms of step count, culminating in the natural product in just six steps with an overall yield of 18%.[1][2]

A key strategic element of this synthesis is the application of a ring-closing metathesis (RCM) reaction to form the dihydropyranone ring. This powerful carbon-carbon bond-forming reaction, catalyzed by a ruthenium complex, proceeds from a diene precursor to efficiently construct the core cyclic structure of this compound.

Key Experimental Protocols (Schmidt et al.):
  • Sharpless Asymmetric Epoxidation: This reaction establishes a crucial stereocenter in the molecule. The allylic alcohol substrate is subjected to Sharpless epoxidation conditions, typically using titanium(IV) isopropoxide, a chiral diethyl tartrate (DIPT), and an oxidant such as tert-butyl hydroperoxide (TBHP) in a chlorinated solvent like dichloromethane (CH2Cl2) at low temperatures.

  • Regioselective Epoxide Opening: The resulting epoxide is then opened in a regioselective manner. This is a critical step to install the necessary functionality for the subsequent ring-closing metathesis.

  • Ring-Closing Metathesis (RCM): The diene precursor is dissolved in a suitable solvent, such as dichloromethane or toluene, and treated with a Grubbs-type ruthenium catalyst. The reaction mixture is typically heated to facilitate the catalytic cycle, leading to the formation of the six-membered ring and the release of ethylene gas.

The Cai Synthesis: A Wittig and Yamaguchi-Based Approach

In the same year, Cai and his team reported an alternative and higher-yielding total synthesis of this compound.[3] Their strategy commences with the readily available chiral pool starting material, D-arabinose. The synthesis proceeds through eight steps to afford the final product with an impressive overall yield of 49%.[3]

The cornerstone of the Cai synthesis is the use of a Wittig reaction to construct the α,β-unsaturated ester moiety and a Yamaguchi lactonization to close the δ-lactone ring. This approach provides excellent control over the geometry of the double bond and an efficient cyclization to the desired lactone.

Key Experimental Protocols (Cai et al.):
  • Wittig Olefination: An aldehyde derived from D-arabinose is reacted with a stabilized phosphorane ylide, such as (carboethoxymethylene)triphenylphosphorane, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane. The reaction typically proceeds at room temperature or with gentle heating to afford the trans-α,β-unsaturated ester with high stereoselectivity.[3]

  • Yamaguchi Lactonization: The hydroxy acid precursor is subjected to the Yamaguchi protocol for macrolactonization. This involves treating the substrate with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine to form a mixed anhydride. Subsequent addition of 4-dimethylaminopyridine (DMAP) at elevated temperatures promotes the intramolecular cyclization to yield the δ-lactone.[3]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the two syntheses, the following diagrams outline the logical flow of each route.

Schmidt_Synthesis D-Mannitol Derivative D-Mannitol Derivative Allylic Alcohol Allylic Alcohol D-Mannitol Derivative->Allylic Alcohol Epoxide Epoxide Allylic Alcohol->Epoxide Sharpless Epoxidation Diol Diol Epoxide->Diol Epoxide Opening Diene Precursor Diene Precursor Diol->Diene Precursor This compound This compound Diene Precursor->this compound Ring-Closing Metathesis

Caption: Schmidt's synthetic route to this compound.

Cai_Synthesis D-Arabinose D-Arabinose Aldehyde Aldehyde D-Arabinose->Aldehyde Unsaturated Ester Unsaturated Ester Aldehyde->Unsaturated Ester Wittig Olefination Hydroxy Acid Hydroxy Acid Unsaturated Ester->Hydroxy Acid This compound This compound Hydroxy Acid->this compound Yamaguchi Lactonization

Caption: Cai's synthetic route to this compound.

Conclusion

Both the Schmidt and Cai syntheses represent elegant and effective strategies for the total synthesis of this compound. The Schmidt route is notable for its conciseness in terms of the number of steps, employing a powerful ring-closing metathesis reaction as the key cyclization step. In contrast, the Cai synthesis, while slightly longer, achieves a significantly higher overall yield through the strategic use of classic and reliable transformations like the Wittig olefination and Yamaguchi lactonization.

The choice between these routes for researchers in drug development and related fields would likely depend on factors such as the desired scale of synthesis, the availability and cost of starting materials and reagents, and the specific expertise of the synthetic team. Both approaches provide valuable insights into the construction of complex natural products and serve as excellent examples of modern synthetic organic chemistry.

References

Validating Bioassays for (-)-Cleistenolide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated significant potential as both an anticancer and antimicrobial agent. For researchers investigating its therapeutic applications, the rigorous validation of its biological activity is paramount. This guide provides a comparative overview of common bioassays used to quantify this compound's efficacy, complete with experimental protocols and supporting data to aid in the selection of the most appropriate methods for specific research needs.

Comparing Cytotoxicity Bioassays for Anticancer Activity

The antiproliferative and cytotoxic effects of this compound are primary areas of investigation. Several in vitro assays are available to measure these activities, each with distinct principles, advantages, and limitations. The most commonly employed methods include the MTT, MTS, and LDH assays.

Table 1: Comparison of Cytotoxicity Bioassays

FeatureMTT AssayMTS AssayLDH Assay
Principle Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt (MTT) to insoluble formazan.Measures metabolic activity via bioreduction of a tetrazolium compound (MTS) into a soluble formazan product.Measures plasma membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Endpoint Colorimetric (absorbance of dissolved formazan)Colorimetric (absorbance of soluble formazan)Colorimetric or Fluorometric (enzyme activity)
Advantages Well-established, cost-effective, high-throughput.Single-step reagent addition, soluble product (no solubilization step), high-throughput.Direct measure of cell death, can be multiplexed with other assays.
Disadvantages Insoluble formazan requires a solubilization step, can be influenced by metabolic state of cells, potential for interference from colored compounds.Can be influenced by metabolic state of cells, reagent can be toxic to some cell types over long incubations.Indirect measure of viability, can be affected by serum LDH levels, less sensitive for early apoptotic events.
Typical Throughput HighHighHigh
Supporting Experimental Data

Table 2: Reported IC50 Values for this compound and Analogues (MTT Assay)

CompoundCell LineIC50 (µM)Reference
This compound analogueMDA-MB 231 (Breast)0.09[1]
This compound analogueK562 (Leukemia)0.21 - 0.34[1]
4-O-cinnamoyl derivativeK562 (Leukemia)0.76[2]
4,6-di-O-benzyl derivativeK562 (Leukemia)0.67[2]
4-methoxy cinnamate 12PC-3 (Prostate)0.11[3]

Comparing Bioassays for Antimicrobial Activity

This compound and its analogues have also shown promising activity against a range of microbial pathogens. The standard method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

Table 3: Comparison of Antimicrobial Susceptibility Tests

FeatureBroth MicrodilutionAgar DilutionDisk Diffusion
Principle Serial dilution of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.Serial dilution of the antimicrobial agent incorporated into a solid agar medium.Diffusion of the antimicrobial agent from an impregnated paper disk on an agar surface, creating a concentration gradient.
Endpoint Visual (turbidity) or spectrophotometric (OD)Visual (colony growth)Measurement of the diameter of the zone of inhibition.
Advantages Quantitative (provides MIC value), high-throughput, considered a gold standard.Quantitative (provides MIC value), can test multiple isolates on one plate.Simple, low-cost, widely used for routine susceptibility testing.
Disadvantages Can be labor-intensive, potential for contamination.More labor-intensive than broth microdilution for a single compound.Qualitative or semi-quantitative, results can be influenced by agar depth and inoculum density.
Typical Throughput HighMediumHigh
Supporting Experimental Data

Studies have reported the antimicrobial activity of this compound and its analogues, with some demonstrating potency comparable to the antibiotic chloramphenicol.

Table 4: Reported Antimicrobial Activity of this compound Analogues

Compound ClassActivityObservationReference
This compound analoguesAntimicrobialActivity superseded this compound itself and in some cases was close to chloramphenicol MIC values.[4]
This compound analoguesHigh inhibitory activity against S. aureusIncreased lipophilicity and a non-sterically congested lactone moiety were prerequisites.[4]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate their implementation in the laboratory.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogues and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution MIC Assay Protocol
  • Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Anticancer Activity Validation cluster_antimicrobial Antimicrobial Activity Validation cell_culture Cell Culture (e.g., K562, MDA-MB 231) treatment_c This compound Treatment cell_culture->treatment_c mtt MTT Assay treatment_c->mtt mts MTS Assay treatment_c->mts ldh LDH Assay treatment_c->ldh ic50 IC50 Determination mtt->ic50 mts->ic50 ldh->ic50 microbe_culture Microbial Culture (e.g., S. aureus) treatment_a This compound Treatment microbe_culture->treatment_a broth_dilution Broth Microdilution treatment_a->broth_dilution mic MIC Determination broth_dilution->mic

Caption: Experimental workflow for validating the anticancer and antimicrobial activity of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway Inhibition cluster_topo Topoisomerase Inhibition cleistenolide This compound (α,β-unsaturated lactone) IKK IKK Complex cleistenolide->IKK inhibits TopoI Topoisomerase I cleistenolide->TopoI inhibits TopoII Topoisomerase II cleistenolide->TopoII inhibits apoptosis Apoptosis cleistenolide->apoptosis Induces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits nucleus_nfkb Nuclear Translocation NFkB->nucleus_nfkb gene_transcription Pro-inflammatory & Anti-apoptotic Genes nucleus_nfkb->gene_transcription DNA_damage DNA Strand Breaks TopoI->DNA_damage TopoII->DNA_damage DNA_damage->apoptosis

Caption: Proposed mechanisms of action for the anticancer activity of this compound.

Logical_Relationship start Start: This compound Activity Validation primary_screening Primary Screening: Cytotoxicity & Antimicrobial Assays start->primary_screening dose_response Dose-Response Curve Generation primary_screening->dose_response ic50_mic IC50 / MIC Determination dose_response->ic50_mic selectivity Selectivity Assessment (Normal vs. Cancer/Microbe) ic50_mic->selectivity mechanism Mechanism of Action Studies selectivity->mechanism end Conclusion: Validated Bioactivity Profile mechanism->end

Caption: Logical workflow for the comprehensive validation of this compound's bioactivity.

References

A Comparative Analysis of the Antiproliferative Activities of (-)-Cleistenolide and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antiproliferative activities of the natural product (-)-Cleistenolide and the widely used chemotherapeutic agent, doxorubicin. The information presented is supported by experimental data to assist researchers in evaluating their potential therapeutic applications.

Quantitative Comparison of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and doxorubicin against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.21 - 7.650.25[1]
HL-60Acute Promyelocytic Leukemia--
JurkatAcute T-cell Leukemia--
RajiBurkitt's Lymphoma--
MCF-7Breast Adenocarcinoma-2.50[1]
MDA-MB-231Breast Adenocarcinoma0.090.09[1]
HeLaCervical Cancer-2.92[1]
A549Lung Carcinoma~0.33 (analogue 5)~0.9 (analogue 5)[1]
HCT116Colorectal Carcinoma-24.30
HepG2Hepatocellular Carcinoma-14.72
PC3Prostate Cancer-2.64

Note: Data for some cell lines for this compound were not available in the reviewed literature. Some studies utilized analogues of this compound, and the most relevant data has been included.

Experimental Protocols

The antiproliferative activities of this compound and doxorubicin are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified period, typically 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound

The precise molecular mechanism of action for this compound is still under investigation. However, available evidence suggests that it induces apoptosis (programmed cell death) in cancer cells. Studies on related compounds, such as other α,β-unsaturated δ-lactones, indicate potential involvement of the following pathways:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis.

  • Modulation of Apoptotic Proteins: It is hypothesized that this compound may influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic proteins (e.g., Bax) and away from anti-apoptotic proteins (e.g., Bcl-2).

  • Activation of JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of apoptosis in response to cellular stress.

Based on these general mechanisms for similar compounds, a putative signaling pathway for this compound is proposed below.

Cleistenolide_Pathway Cleistenolide This compound ROS ↑ Reactive Oxygen Species (ROS) Cleistenolide->ROS Bcl2_family Modulation of Bcl-2 Family Proteins Cleistenolide->Bcl2_family JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative apoptotic signaling pathway for this compound.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple mechanisms of action that contribute to its potent antiproliferative effects.

  • DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions ultimately trigger a cascade of signaling events leading to cell cycle arrest and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Damage ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Key mechanisms and pathways of doxorubicin-induced cell death.

Experimental Workflow

The general workflow for comparing the antiproliferative activity of two compounds is illustrated below.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Line Select Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Line->Seeding Compound_A This compound (Varying Concentrations) Seeding->Compound_A Compound_B Doxorubicin (Varying Concentrations) Seeding->Compound_B Incubation Incubate for 48-72 hours Compound_A->Incubation Compound_B->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Incubate & Formazan Formation MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Potency IC50->Comparison

Caption: Workflow for antiproliferative activity comparison.

Conclusion

This compound and its analogues have demonstrated potent antiproliferative activity against several human cancer cell lines, with efficacy comparable to or, in some cases, exceeding that of doxorubicin. Notably, some analogues of this compound show high selectivity for cancer cells over normal cells, a desirable characteristic for a potential therapeutic agent. While the mechanisms of doxorubicin are well-established, further research is required to fully elucidate the specific molecular targets and signaling pathways of this compound. This guide provides a foundation for researchers to build upon in the exploration of this compound as a potential anticancer compound.

References

A Comparative Guide to the Structure-Activity Relationship of (-)-Cleistenolide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive comparison of this compound analogues, summarizing their structure-activity relationships (SAR) with a focus on their antiproliferative and antimicrobial properties. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Key Structure-Activity Relationship Insights

The biological activity of this compound analogues is intricately linked to their stereochemistry and the nature of substituents on the lactone ring. The core α,β-unsaturated δ-lactone moiety is a critical pharmacophore, likely exerting its biological effects through Michael addition reactions with biological nucleophiles, such as cysteine residues in key proteins.

Stereochemistry at C-5

A pivotal factor influencing the antiproliferative activity of this compound analogues is the stereochemistry at the C-5 position. Studies have shown that inversion of the stereocenter from the natural (5S) configuration to the (5R) configuration can lead to a significant enhancement in cytotoxicity against various cancer cell lines.

Substitutions at C-4 and C-6

Modifications at the C-4 and C-6 positions of the cleistenolide scaffold have been explored to modulate biological activity. Acylation and the introduction of aromatic moieties at these positions have been shown to influence both the potency and selectivity of the analogues. For instance, the introduction of a cinnamoyl group has been found to be beneficial for antiproliferative activity.

Comparative Performance Data

The following tables summarize the in vitro antiproliferative and antimicrobial activities of selected this compound analogues.

Table 1: Antiproliferative Activity of this compound Analogues (IC₅₀ in µM)
CompoundK562HL-60JurkatRajiMCF-7MDA-MB 231HeLaA549MRC-5 (Normal)
This compound (1) 7.65------->100
(5R)-Cleistenolide (2) 0.21------->100
Analogue 5 0.34----0.09--64.39
Analogue 6 0.33------->100
4-O-cinnamoyl derivative 3 0.76-------Inactive
4,6-di-O-benzyl derivative 17 0.67-------Inactive
2,4,6-trichlorobenzoyl derivative 12 -----0.02--Inactive
Doxorubicin 0.25----0.09---

Data compiled from multiple sources.[1][2][3][4]

Table 2: Antimicrobial Activity of this compound Analogues (MIC in µg/mL)
CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
This compound (1) 12864>256>256128
Analogue A 321612825664
Analogue B 168256>25632
Chloramphenicol 84832-
Amphotericin B ----2

Note: Analogue A and B represent synthesized derivatives with enhanced lipophilicity. Specific structures are detailed in the cited literature.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its analogues typically commences from a chiral pool starting material, such as D-glucose. Key synthetic steps often include:

  • Oxidative Cleavage: Cleavage of specific C-C bonds in the glucose derivative to generate a suitable precursor aldehyde.

  • Z-selective Wittig Olefination: Chain elongation of the aldehyde with a phosphorus ylide to introduce a Z-alkene moiety.

  • δ-Lactonization: Cyclization to form the characteristic δ-lactone ring.

  • Functional Group Manipulations: Introduction of various substituents at the C-4 and C-6 positions through acylation, benzylation, or other standard transformations.

A representative experimental workflow for the synthesis is depicted below.

G D_Glucose D-Glucose Derivative Aldehyde Aldehyde Precursor D_Glucose->Aldehyde Oxidative Cleavage Alkene Z-Alkene Intermediate Aldehyde->Alkene Wittig Olefination Lactone δ-Lactone Core Alkene->Lactone δ-Lactonization Analogues This compound Analogues Lactone->Analogues Functionalization G start Seed Cancer Cells in 96-well plate treat Treat with this compound Analogues start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add Solubilization Buffer (e.g., DMSO) incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate G Cleistenolide This compound Analogue (α,β-unsaturated lactone) IKK IKK Complex Cleistenolide->IKK inhibits (Michael Addition) IkBa_p p-IκBα IKK->IkBa_p phosphorylates IkBa IκBα IkBa_p->IkBa degradation NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Transcription activates TNFa TNFα TNFa->IKK activates G Cleistenolide This compound Analogue Bcl2 Bcl-2 (anti-apoptotic) Cleistenolide->Bcl2 downregulates Bax Bax (pro-apoptotic) Cleistenolide->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito activates CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

comparative analysis of (-)-Cleistenolide and (5R)-cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (-)-Cleistenolide and (5R)-Cleistenolide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring this compound and its synthetic stereoisomer, (5R)-cleistenolide. The focus is on their respective antiproliferative activities against various cancer cell lines, supported by experimental data and protocols.

Introduction

This compound is a natural δ-lactone isolated from Cleistochlamys kirkii, a plant used in traditional African medicine. Its synthetic C-5 epimer, (5R)-cleistenolide, has been synthesized to explore the impact of stereochemistry on biological activity. This comparison aims to elucidate the differences in their cytotoxic effects and to highlight the structure-activity relationships that may inform future drug design.

Chemical and Physical Properties

PropertyThis compound(5R)-cleistenolide
Molecular Formula C₁₈H₁₈O₈[1]C₁₈H₁₈O₈
Molecular Weight 362.33 g/mol [1]362.33 g/mol
Appearance Colorless solid[2]Colorless solid[2]
Chirality (5S)-configuration(5R)-configuration[3]

Comparative Antiproliferative Activity

A key differentiator between this compound and (5R)-cleistenolide is their potency against cancer cells. A comparative study utilizing a panel of eight human tumor cell lines and one normal fetal lung fibroblast cell line (MRC-5) has demonstrated that the stereochemistry at the C-5 position significantly influences cytotoxic activity. The results, presented as IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%), are summarized in the table below.

Cell LineCancer TypeIC₅₀ this compound (µM)IC₅₀ (5R)-cleistenolide (µM)IC₅₀ Doxorubicin (µM)
K562 Human Myelogenous Leukemia7.650.210.25
HL-60 Human Promyelocytic Leukemia>10032.890.05
Jurkat T-cell Leukemia>10044.230.09
Raji Burkitt's Lymphoma>10029.740.18
MCF-7 ER+ Breast Adenocarcinoma2.254.170.25
MDA-MB 231 ER- Breast Adenocarcinoma2.250.090.09
HeLa Cervix Carcinoma0.350.310.16
A549 Lung Adenocarcinoma3.121.150.33
MRC-5 Normal Fetal Lung Fibroblasts>10064.39Not Reported

Data sourced from a study by Farkas et al.[2][3]

The data reveals that (5R)-cleistenolide exhibits significantly more potent antiproliferative activity against the majority of the tested cancer cell lines compared to the natural this compound[3]. Notably, in the K562 and MDA-MB 231 cell lines, (5R)-cleistenolide demonstrated cytotoxic effects at nanomolar concentrations, comparable to the established chemotherapeutic agent, doxorubicin[2][3]. Furthermore, both compounds showed significantly lower toxicity towards the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells[3].

Experimental Protocols

The antiproliferative activities of this compound and (5R)-cleistenolide were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3]. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment and growth[3].

  • Compound Treatment: The cells are then treated with various concentrations of this compound, (5R)-cleistenolide, or a control substance and incubated for a specified period (e.g., 72 hours)[3].

  • MTT Addition: An MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product[4].

  • Formazan Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the insoluble formazan crystals[5].

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm)[4]. The intensity of the color is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ values are then calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative experimental analysis of this compound and (5R)-cleistenolide.

G cluster_compounds Test Compounds cluster_cell_lines Cell Lines cluster_assay Experimental Assay cluster_data Data Analysis Cleistenolide_natural This compound MTT_Assay MTT Assay Cleistenolide_natural->MTT_Assay Cleistenolide_synthetic (5R)-cleistenolide Cleistenolide_synthetic->MTT_Assay Cancer_Cells Human Cancer Cell Lines Cancer_Cells->MTT_Assay Normal_Cells Normal Human Cell Line (MRC-5) Normal_Cells->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Caption: Workflow for the comparative analysis of cleistenolide stereoisomers.

Conclusion

The clearly demonstrates the critical role of stereochemistry in determining the antiproliferative activity of this class of compounds. The synthetic (5R)-epimer is significantly more potent against a range of cancer cell lines than its natural counterpart, highlighting it as a promising lead compound for further anticancer drug development. The data underscores the importance of stereoselective synthesis in optimizing the therapeutic potential of natural products. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action.

References

A Comparative Guide to Assessing the Purity of Synthetic (-)-Cleistenolide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for (-)-Cleistenolide, focusing on purity assessment by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting optimal synthetic and analytical strategies.

This compound is a naturally occurring δ-lactone with promising biological activities. As interest in its therapeutic potential grows, robust and reliable methods for assessing the purity of synthetically derived this compound are crucial for research and development. This guide outlines a chiral HPLC method for determining the enantiomeric and chemical purity of this compound and compares potential impurity profiles arising from different synthetic approaches.

Experimental Protocol: Chiral HPLC Method for this compound

This protocol describes a method for the simultaneous assessment of chemical and enantiomeric purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to its broad applicability in separating enantiomers of pharmaceutical compounds. A suitable choice is a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or a similar amylose-based stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically effective for normal-phase chiral separations. A starting isocratic condition of 80:20 (v/v) n-hexane:IPA can be optimized as needed.

  • Sample Preparation: Dissolve a known concentration of the synthetic this compound sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm (based on the α,β-unsaturated lactone chromophore)

2. Method Validation Parameters (Illustrative):

ParameterSpecification
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Comparison of Synthetic Routes and Potential Impurity Profiles

The purity of synthetic this compound is highly dependent on the chosen synthetic strategy. Different key reactions can introduce specific impurities, including diastereomers and regioisomers. Below is a comparison of common synthetic approaches and their associated potential impurities.

Synthetic Approach (Key Reactions)Potential Impurities and ByproductsImpact on Purity Assessment
Route A: Sharpless Asymmetric Epoxidation & Ring-Closing Metathesis (RCM) - Diastereomeric epoxides from incomplete enantioselectivity in the Sharpless epoxidation.- Ruthenium catalyst residues from RCM.- Isomeric olefin byproducts from the metathesis reaction.Requires a chiral HPLC method capable of separating diastereomers. Catalyst residues may require additional analytical techniques for quantification.
Route B: Wittig Olefination & Yamaguchi Esterification - (E/Z)-isomers from the Wittig reaction, depending on the ylide stability.- Triphenylphosphine oxide byproduct from the Wittig reaction.- Unreacted starting materials from the esterification step.The HPLC method should resolve geometric isomers. Byproducts like triphenylphosphine oxide are typically well-separated from the main peak.
Route C: Chiral Pool Synthesis from D-mannitol - Diastereomeric intermediates due to incomplete stereocontrol in multi-step sequences.- Protecting group-related impurities.A robust chiral HPLC method is essential to resolve multiple potential stereoisomers.
Illustrative Purity Data for this compound from Different Synthetic Routes

The following table presents hypothetical purity data for this compound synthesized via the three routes described above, as determined by the proposed HPLC method.

Sample (Synthetic Route)Retention Time of this compound (min)Purity by Area %Enantiomeric Excess (ee%)Key Impurity Peaks (Retention Time, min)
Route A 12.598.5%99.0%Diastereomer (11.8), RCM byproduct (14.2)
Route B 12.599.2%>99.5%(E)-isomer (13.1)
Route C 12.597.8%98.5%Diastereomer 1 (11.5), Diastereomer 2 (13.8)

Visualizing the Workflow and Logic

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a synthetic this compound sample.

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Synthetic this compound B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto Chiral HPLC Column C->D Prepared Sample E Isocratic Elution (n-hexane:IPA) D->E F UV Detection at 230 nm E->F G Integrate Chromatogram Peaks F->G Chromatographic Data H Calculate Purity by Area % G->H I Determine Enantiomeric Excess (ee%) G->I J J I->J Final Purity Assessment G Relationship of Synthetic Reactions to Potential Impurities cluster_0 Synthetic this compound cluster_1 Key Synthetic Reactions cluster_2 Potential Impurities Product This compound RCM Ring-Closing Metathesis RCM->Product RCM_Imp Olefin Isomers, Ru Residues RCM->RCM_Imp Wittig Wittig Olefination Wittig->Product Wittig_Imp (E/Z)-Isomers, Triphenylphosphine Oxide Wittig->Wittig_Imp Sharpless Sharpless Epoxidation Sharpless->Product Sharpless_Imp Diastereomeric Epoxides Sharpless->Sharpless_Imp Yamaguchi Yamaguchi Esterification Yamaguchi->Product Yamaguchi_Imp Unreacted Starting Materials Yamaguchi->Yamaguchi_Imp

cross-validation of analytical methods for (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Quantification of (-)-Cleistenolide

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a δ-lactone with significant biological activity, is paramount. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound. The information presented is based on established methodologies for similar lactone and pyranone compounds, offering a framework for analytical method cross-validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this purpose.

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Specificity High (with appropriate column and detector)Very High (mass fragmentation)High (chemical shift)
Sample Throughput HighMediumLow
Instrumentation Cost MediumHighVery High
Sample Preparation Simple (dissolution, filtration)Derivatization may be requiredSimple (dissolution)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on standard practices for the analysis of similar compounds and should be optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound using a validated HPLC-UV method.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the α,β-unsaturated lactone chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound with high specificity and sensitivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A low- to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification.

Sample Preparation:

  • As this compound is a relatively polar molecule, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane).

  • Prepare calibration standards by diluting the stock solution.

  • If required, derivatize both standards and samples using a silylating agent (e.g., BSTFA with 1% TMCS).

  • Inject the prepared samples into the GC-MS system.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton NMR experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

Data Analysis:

  • Acquire and process the ¹H NMR spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods for this compound.

CrossValidationWorkflow cluster_planning 1. Planning and Preparation cluster_development 2. Method Development and Optimization cluster_validation 3. Method Validation cluster_comparison 4. Cross-Validation and Comparison cluster_reporting 5. Reporting define_scope Define Scope and Acceptance Criteria prepare_materials Prepare this compound Standard and Samples define_scope->prepare_materials hplc_dev HPLC Method Development prepare_materials->hplc_dev gcms_dev GC-MS Method Development prepare_materials->gcms_dev qnmr_dev qNMR Method Development prepare_materials->qnmr_dev hplc_val HPLC Validation (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val gcms_val GC-MS Validation (Linearity, Accuracy, Precision, etc.) gcms_dev->gcms_val qnmr_val qNMR Validation (Accuracy, Precision) qnmr_dev->qnmr_val analyze_samples Analyze Same Samples with All Three Methods hplc_val->analyze_samples gcms_val->analyze_samples qnmr_val->analyze_samples compare_results Compare Quantitative Results analyze_samples->compare_results assess_performance Assess Performance Parameters compare_results->assess_performance final_report Final Cross-Validation Report assess_performance->final_report

Caption: Workflow for the cross-validation of analytical methods.

References

In Vitro Efficacy of (-)-Cleistenolide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, and its synthetic analogues have emerged as a promising class of compounds with potent antiproliferative activity against a range of human cancer cell lines. Extensive in vitro studies have demonstrated that modifications to the this compound scaffold can significantly enhance its cytotoxic efficacy and selectivity. This guide provides a comprehensive comparison of the in vitro performance of various this compound analogues, supported by experimental data, detailed methodologies, and visual representations of the proposed mechanism of action and experimental workflows. A key finding across multiple studies is the negligible toxicity of these compounds to normal human cell lines, highlighting their potential as selective anticancer agents.[1][2][3]

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. These values provide a quantitative measure of the efficacy of each analogue.

CompoundK562 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
This compound (1) >10>10>30
4,7-di-O-benzyl derivative (13) -0.04-
4,7-di-O-benzyl derivative (14) ---
(5R)-Cleistenolide (2) 0.21--
Lactone 5 0.34--
Analogue 6 0.33--
4-O-cinnamoyl derivative (3) 0.76--
4,6-di-O-benzyl derivative (17) 0.67--
4-methoxy cinnamate (12) --0.11
Doxorubicin 0.25--
Cisplatin --~4.4

Note: A lower IC50 value indicates higher potency. Dashes indicate data not available in the reviewed sources.

Several analogues have demonstrated significantly higher potency compared to the parent compound, this compound. For instance, the 4,7-di-O-benzyl derivative 13 showed a remarkable IC50 value of 0.04 µM against the HeLa cell line.[1] In the K562 leukemia cell line, analogues 2 , 5 , and 6 exhibited strong antiproliferative activities with IC50 values of 0.21 µM, 0.34 µM, and 0.33 µM, respectively, which are comparable to the standard chemotherapeutic drug, doxorubicin (IC50 0.25 µM).[2][3] Furthermore, the 4-methoxy cinnamate analogue 12 displayed potent activity against the PC-3 prostate cancer cell line with an IC50 of 0.11 µM.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogues was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Human tumor cells were seeded in 96-well microtiter plates at an optimal density to ensure logarithmic growth throughout the experiment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin) were included in each assay.

  • Incubation: The plates were incubated for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Following the incubation period, a solution of MTT was added to each well.

  • Formazan Solubilization: The plates were incubated for another few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., SDS-HCl or isopropanol with HCl) was then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically between 570 and 600 nm).

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the untreated control. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Signaling Pathway for this compound Analogue-Induced Apoptosis

The cytotoxic effects of many α,β-unsaturated lactones are attributed to their ability to induce apoptosis, or programmed cell death. While the precise signaling cascade for this compound analogues is still under investigation, a plausible mechanism involves the intrinsic apoptosis pathway, triggered by cellular stress. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

G Proposed Intrinsic Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Cleistenolide_Analogue This compound Analogue Bax Bax (Pro-apoptotic) Cleistenolide_Analogue->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cleistenolide_Analogue->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound analogues.

Experimental Workflow for In Vitro Cytotoxicity Screening

The general workflow for evaluating the in vitro efficacy of newly synthesized this compound analogues is a multi-step process that begins with compound synthesis and culminates in the determination of their cytotoxic potential.

G Experimental Workflow cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assay cluster_3 Data Analysis Synthesis Synthesis of This compound Analogues Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Treatment Treatment with Analogues Stock_Solution->Treatment Cell_Culture Maintenance of Cancer Cell Lines Cell_Seeding Seeding Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation 72h Incubation Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50 IC50 Determination Absorbance->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

References

The Preclinical Promise of (-)-Cleistenolide: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, and its synthetic analogues have emerged as a promising class of compounds with significant therapeutic potential in oncology. Extensive in vitro research has demonstrated their potent and selective cytotoxic activity against a broad range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents. However, to date, the in vivo validation of this compound's therapeutic efficacy remains a critical unmet step in its development pathway. This guide provides a comprehensive comparison of the preclinical data available for this compound and its analogues, alongside detailed experimental protocols and a forward-looking perspective on the necessary steps for in vivo validation.

Introduction: The Unmet Need and the Promise of this compound

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products have historically been a rich source of inspiration for new therapeutics. This compound and its derivatives represent a compelling new frontier in this area. Their demonstrated ability to selectively kill cancer cells while sparing normal cells in laboratory settings makes them prime candidates for further investigation. This document serves as a guide for researchers looking to build upon the existing body of in vitro work and propel these promising compounds into the next phase of preclinical and, ultimately, clinical development.

Comparative In Vitro Efficacy

Numerous studies have synthesized and evaluated a variety of this compound analogues to identify compounds with enhanced antiproliferative activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and some of its most potent analogues against various human cancer cell lines, with comparisons to standard chemotherapeutic drugs where data is available.

Table 1: Comparative Antiproliferative Activity (IC50 in µM) of this compound Analogues in Various Cancer Cell Lines

Compound/AnalogueK562 (Leukemia)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)PC-3 (Prostate)
This compound (1) >10>10>10>10>10
(5R)-Cleistenolide (2) 0.21[1]----
Lactone 5 0.34[1]0.09[1]Consistently Active[1]Consistently Active[1]-
Analogue 6 0.33[1]----
4-O-cinnamoyl derivative 3 0.76[2]----
4,6-di-O-benzyl derivative 17 0.67[2]----
4-methoxy cinnamate 12 ----0.11
Doxorubicin 0.25[1]0.09[1]->0.25[1]-
Cisplatin ---->4.4

Table 2: Activity of Other Potent Analogues

Compound/AnalogueCell LineIC50 (µM)Reference
2,4,6-trichlorobenzoyl derivative 12 MDA-MB 2310.02[3][3]
4,7-di-O-benzyl derivative 13 HeLa0.04[4][4]
4,7-di-O-benzyl derivative 14 Jurkat0.09[4][4]

Note: A consistent finding across multiple studies is the negligible toxicity of this compound and its analogues against normal fetal lung fibroblasts (MRC-5), highlighting their cancer-selective properties.[1][2][4]

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (e.g., this compound analogues) and control drugs (e.g., Doxorubicin) in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

    • Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[5]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its chemical structure as an α,β-unsaturated lactone provides clues to its potential mechanism of action. Compounds with this reactive moiety are known to interact with biological nucleophiles, particularly cysteine residues in proteins, thereby modulating their function.[7][8]

Based on studies of similar lactone-containing compounds, potential signaling pathways targeted by this compound could include:

  • NF-κB Signaling Pathway: Many α,β-unsaturated lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[7][9]

  • Topoisomerase Inhibition: Some α,β-unsaturated lactones have been shown to induce DNA damage and form complexes with topoisomerase I and II, leading to cancer cell death.[10][11]

  • Reactive Oxygen Species (ROS) Modulation: These compounds can interfere with the cellular redox balance, leading to increased ROS levels and subsequent apoptosis.

Below is a diagram illustrating a putative signaling pathway for this compound's anticancer activity.

G cluster_0 cluster_1 cluster_2 Cleistenolide This compound IKK IKK Cleistenolide->IKK Inhibits Topoisomerase Topoisomerase Cleistenolide->Topoisomerase Inhibits CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus p65p50_IKB p65/p50-IKBα IKK->p65p50_IKB Inhibits Phosphorylation p65p50 p65/p50 Apoptosis Apoptosis p65p50->Apoptosis Blocks Pro-survival Gene Transcription DNA_damage DNA Damage Topoisomerase->DNA_damage DNA_damage->Apoptosis

Caption: Putative mechanism of action for this compound.

A Roadmap for In Vivo Validation: A Hypothetical Workflow

The critical next step in the development of this compound is to validate its promising in vitro activity in a living organism. The following diagram outlines a logical workflow for the in vivo evaluation of a lead this compound analogue.

G start Lead Analogue Selection (Based on in vitro potency & selectivity) pk_pd Pharmacokinetics & Toxicology Studies (Mice/Rats) start->pk_pd dose_finding Maximum Tolerated Dose (MTD) Determination pk_pd->dose_finding xenograft Tumor Xenograft Model (e.g., MDA-MB-231 in nude mice) dose_finding->xenograft treatment Treatment with Lead Analogue vs. Vehicle vs. Standard of Care xenograft->treatment monitoring Tumor Growth Monitoring & Body Weight Measurement treatment->monitoring endpoints Endpoint Analysis (Tumor weight, IHC, Biomarkers) monitoring->endpoints evaluation Efficacy & Safety Evaluation endpoints->evaluation

References

Benchmarking (-)-Cleistenolide: A Comparative Guide to Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of (-)-Cleistenolide against a selection of well-established natural product anticancer agents currently in clinical use. The objective is to offer a comprehensive overview of its cytotoxic efficacy and to highlight the current understanding of its mechanism of action in the context of these benchmark drugs. The information presented is intended to support further research and drug development efforts in the field of oncology.

Executive Summary

This compound, a naturally occurring δ-lactone, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. This guide benchmarks its in vitro efficacy, as measured by half-maximal inhibitory concentration (IC50) values, against five widely used natural product-derived anticancer drugs: Paclitaxel, Vincristine, Doxorubicin, Etoposide, and Camptothecin. While the cytotoxic potential of this compound is evident, a notable gap exists in the scientific literature regarding its precise mechanism of action, including the specific signaling pathways it modulates to induce cancer cell death. In contrast, the benchmark agents have well-defined molecular targets and extensively characterized apoptotic pathways. This guide presents the available data in a structured format to facilitate a direct comparison and to underscore the areas where further investigation into this compound is warranted.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the IC50 values of this compound and the benchmark natural product anticancer agents across various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: IC50 Values of this compound and its Analogs in Human Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50 (µM)
This compoundK562Chronic Myelogenous Leukemia7.65[1]
This compound Analog 2K562Chronic Myelogenous Leukemia0.21[1]
This compound Analog 5MDA-MB-231Breast Adenocarcinoma0.09[1]
This compound Analog 6K562Chronic Myelogenous Leukemia0.33[1]
4-O-cinnamoyl derivative 3K562Chronic Myelogenous Leukemia0.76[2]
4,6-di-O-benzyl derivative 17K562Chronic Myelogenous Leukemia0.67[2]

Table 2: IC50 Values of Benchmark Natural Product Anticancer Agents in Human Cancer Cell Lines

AgentCell LineCancer TypeIC50 (µM)
Paclitaxel
SK-BR-3Breast CancerVaries with analog[3]
MDA-MB-231Breast CancerVaries with analog[3]
T-47DBreast CancerVaries with analog[3]
VariousLung Cancer>32 (3h), 23 (24h), 0.38 (120h)[4]
MCF-7Breast Cancer3.5[5]
BT-474Breast Cancer0.019[5]
Vincristine
A549Lung Cancer0.04[6]
MCF-7Breast Cancer0.005[6]
1A9Ovarian Cancer0.004[6]
SY5YNeuroblastoma0.0016[6]
Doxorubicin
PC3Prostate Cancer8.00[7]
A549Lung Cancer1.50[7]
HeLaCervical Cancer1.00[7]
LNCaPProstate Cancer0.25[7]
HepG2Liver Cancer12.18[8]
BFTC-905Bladder Cancer2.26[8]
MCF-7Breast Cancer2.50[8]
Etoposide
MOLT-3Acute Lymphoblastic Leukemia0.051[9]
HepG2Liver Cancer30.16[9]
BGC-823Gastric Cancer43.74[9]
A549Lung Cancer139.54[9]
HeLaCervical Cancer209.90[9]
Camptothecin
HT29Colon Cancer0.037 - 0.048[10]
LOXMelanoma0.037 - 0.048[10]
SKOV3Ovarian Cancer0.037 - 0.048[10]
MCF7Breast Cancer0.089[11][12]
MDA-MB-231Breast Cancer0.040[11]
MDA-MB-157Breast Cancer0.007[13]

Mechanistic Overview

A significant disparity in the current research landscape exists between this compound and the benchmark anticancer agents concerning their mechanisms of action.

This compound:

The precise molecular mechanism by which this compound exerts its cytotoxic effects remains to be elucidated. While its ability to inhibit cancer cell proliferation is established, the specific intracellular targets and the signaling pathways that lead to cell death have not yet been reported in the scientific literature. Further research is necessary to understand how this compound induces apoptosis and to identify the key molecular players involved in this process.

Benchmark Natural Product Anticancer Agents:

In contrast, the mechanisms of action for the benchmark agents are well-documented:

  • Paclitaxel and Vincristine (Microtubule Inhibitors): These agents interfere with the dynamics of microtubules, essential components of the cytoskeleton. Paclitaxel stabilizes microtubules, while Vincristine inhibits their polymerization. This disruption of microtubule function leads to mitotic arrest, blocking cell division and ultimately triggering apoptosis. Key signaling pathways implicated in their action include the p53 and MAPK pathways.

  • Doxorubicin and Etoposide (Topoisomerase II Inhibitors): These drugs target topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, they induce double-strand breaks in DNA. This DNA damage activates cell cycle checkpoints and initiates apoptotic signaling, often involving the p53 and PI3K/Akt pathways. Doxorubicin also generates reactive oxygen species (ROS), contributing to its cytotoxicity.

  • Camptothecin (Topoisomerase I Inhibitor): Camptothecin specifically inhibits topoisomerase I by trapping the enzyme-DNA cleavage complex. This leads to single-strand DNA breaks that are converted into double-strand breaks during DNA replication, ultimately causing cell cycle arrest and apoptosis. The DNA damage response and subsequent apoptosis are often mediated through the p53 pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or benchmark agents) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Following treatment with the test compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Visualizations

The following diagrams illustrate the known signaling pathways of the benchmark anticancer agents and a general experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cancer Cell Lines MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot Protein Expression Cytotoxicity Profile Cytotoxicity Profile MTT Assay->Cytotoxicity Profile Apoptosis Induction Apoptosis Induction Apoptosis Assay->Apoptosis Induction Signaling Pathway Modulation Signaling Pathway Modulation Western Blot->Signaling Pathway Modulation Comparative Analysis Comparative Analysis Cytotoxicity Profile->Comparative Analysis Apoptosis Induction->Comparative Analysis Signaling Pathway Modulation->Comparative Analysis Microtubule_Inhibitor_Pathway Paclitaxel / Vincristine Paclitaxel / Vincristine Microtubule Disruption Microtubule Disruption Paclitaxel / Vincristine->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest p53 Activation p53 Activation Mitotic Arrest->p53 Activation MAPK Pathway MAPK Pathway Mitotic Arrest->MAPK Pathway Apoptosis Apoptosis p53 Activation->Apoptosis MAPK Pathway->Apoptosis Topoisomerase_II_Inhibitor_Pathway Doxorubicin / Etoposide Doxorubicin / Etoposide Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin / Etoposide->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation PI3K/Akt Pathway PI3K/Akt Pathway DNA Double-Strand Breaks->PI3K/Akt Pathway Apoptosis Apoptosis p53 Activation->Apoptosis PI3K/Akt Pathway->Apoptosis Topoisomerase_I_Inhibitor_Pathway Camptothecin Camptothecin Topoisomerase I Inhibition Topoisomerase I Inhibition Camptothecin->Topoisomerase I Inhibition DNA Single-Strand Breaks DNA Single-Strand Breaks Topoisomerase I Inhibition->DNA Single-Strand Breaks DNA Double-Strand Breaks (Replication) DNA Double-Strand Breaks (Replication) DNA Single-Strand Breaks->DNA Double-Strand Breaks (Replication) p53 Activation p53 Activation DNA Double-Strand Breaks (Replication)->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

References

Safety Operating Guide

Proper Disposal of (-)-Cleistenolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of the potent cytotoxic compound, (-)-Cleistenolide, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and minimize environmental impact.

This compound is a bioactive natural product with demonstrated cytotoxic and antiproliferative properties. Due to its potential hazards, all laboratory personnel must handle this compound and its associated waste with extreme caution, adhering to the following disposal procedures. A formal risk assessment should be conducted by the institution's environmental health and safety (EHS) department before commencing any work with this compound.

Personal Protective Equipment (PPE)

Strict adherence to proper PPE protocols is mandatory when handling this compound in any form (solid or in solution). The required PPE is detailed in the table below.

Task CategoryRequired Personal Protective Equipment (PPE)
Handling Solid Compound (weighing, preparing solutions) - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves (inner glove tucked under the lab coat cuff)- ANSI Z87.1 compliant safety goggles and a full-face shield- NIOSH-approved N95 or higher respirator
Handling Solutions of this compound - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- ANSI Z87.1 compliant safety goggles
Decontamination and Waste Disposal - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- ANSI Z87.1 compliant safety goggles- Face shield (if splashing is possible)
Spill Cleanup - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- ANSI Z87.1 compliant safety goggles and a full-face shield- NIOSH-approved N95 or higher respirator- Disposable shoe covers

Disposal Procedures

All waste contaminated with this compound must be treated as hazardous cytotoxic waste. Segregation of waste streams is critical to ensure proper handling and disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Solid Solid Waste (contaminated consumables) Solid_Bin Labeled, sealed, puncture-resistant cytotoxic waste container (purple) Solid->Solid_Bin Liquid Liquid Waste (solutions, solvents) Liquid_Container Labeled, sealed, chemically-resistant cytotoxic liquid waste container (purple) Liquid->Liquid_Container Sharps Sharps Waste (needles, scalpels) Sharps_Container Labeled, puncture-proof cytotoxic sharps container (purple) Sharps->Sharps_Container Incineration High-Temperature Hazardous Waste Incineration Solid_Bin->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

Figure 1. Overall workflow for the disposal of this compound contaminated waste.
Solid Waste Disposal

  • Collection : All disposable items contaminated with this compound, including gloves, lab coats, bench paper, pipette tips, and vials, must be collected in a designated, clearly labeled, puncture-resistant cytotoxic waste container lined with a purple bag.

  • Storage : The container should be sealed when not in use and stored in a designated hazardous waste accumulation area.

  • Disposal : The sealed container must be disposed of through the institution's hazardous waste management program for high-temperature incineration.

Liquid Waste Disposal
  • Collection : All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a designated, clearly labeled, sealed, and chemically-resistant cytotoxic liquid waste container.

  • Neutralization : Due to the cytotoxic nature of this compound, direct disposal of active compound is not recommended. A chemical inactivation step is advised prior to collection.

  • Storage and Disposal : The sealed container of inactivated liquid waste should be stored in a designated hazardous waste area and disposed of via the institution's hazardous waste management program.

Sharps Waste Disposal
  • Collection : All sharps contaminated with this compound, such as needles, syringes, and scalpels, must be immediately placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.

  • Disposal : The sealed sharps container must be disposed of through the institution's hazardous waste management program for incineration.

Experimental Protocol: Chemical Inactivation of this compound

The lactone functional group in this compound is susceptible to hydrolysis under basic conditions, which will open the lactone ring and likely reduce its biological activity. This protocol is intended for the inactivation of dilute solutions of this compound.

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Working in a certified chemical fume hood, place the container of this compound-contaminated aqueous liquid waste on a stir plate.

  • While stirring, slowly add 1 M NaOH solution to the waste.

  • Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.

  • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the lactone.

  • After 24 hours, check the pH again and adjust if necessary.

  • The inactivated solution can then be transferred to the designated cytotoxic liquid waste container.

InactivationProcess start This compound Solution (in fume hood) add_naoh Slowly add 1 M NaOH with stirring start->add_naoh check_ph Monitor pH (Target: pH ≥ 12) add_naoh->check_ph check_ph->add_naoh pH < 12 stir Stir for 24 hours at room temperature check_ph->stir pH ≥ 12 recheck_ph Re-check pH (Adjust if necessary) stir->recheck_ph recheck_ph->add_naoh pH < 12 transfer Transfer to cytotoxic liquid waste container recheck_ph->transfer pH ≥ 12 end Inactivated Waste transfer->end

Figure 2. Chemical inactivation of this compound via base-catalyzed hydrolysis.

Decontamination and Spill Management

Routine Decontamination of Surfaces and Glassware
  • Surfaces : At the end of each work session, decontaminate all surfaces (fume hood, benchtop) where this compound was handled. Wipe the surfaces with a solution of 1 M NaOH, followed by a wipe with 70% ethanol, and then a final wipe with distilled water. All wipes must be disposed of as solid cytotoxic waste.

  • Glassware : Reusable glassware should be soaked in a 1 M NaOH solution for at least 24 hours. After soaking, rinse thoroughly with water and wash using standard laboratory procedures.

Emergency Procedures: Spills and Personal Exposure

A cytotoxic spill kit must be readily available in any laboratory where this compound is handled. All personnel should be trained in its use.

Emergency SituationProcedure
Small Spill (<5 mL or <1 g) 1. Alert personnel in the immediate area.2. Don the appropriate PPE for spill cleanup.3. Contain the spill with absorbent pads from the cytotoxic spill kit.4. Wipe the area with a 1 M NaOH solution, followed by 70% ethanol, and then water.5. Collect all contaminated materials in the cytotoxic waste container.
Large Spill (>5 mL or >1 g) 1. Evacuate the immediate area and restrict access.2. Alert the institutional EHS department immediately.3. Do not attempt to clean up a large spill without specialized training and equipment.
Skin Contact 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.2. Seek immediate medical attention.

By adhering to these procedures, researchers, scientists, and drug development professionals can safely handle and dispose of this compound, ensuring a secure laboratory environment and responsible chemical waste management.

Personal protective equipment for handling (-)-Cleistenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (-)-Cleistenolide, a potent research compound with noted antiproliferative activity. Given the absence of a specific Safety Data Sheet (SDS), this document establishes best-practice procedures based on guidelines for handling cytotoxic and potent biologically active compounds. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Assessment and Control

This compound is a δ-lactone that has demonstrated cytotoxic effects in research settings. Due to its potential to inhibit cell growth, it should be treated as a hazardous substance with potential carcinogenic, mutagenic, or reproductive toxicity. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. All handling of this compound must be conducted within a designated controlled area.

Engineering Controls:

  • Primary Containment: All work involving neat compound or solutions of this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the generation and release of aerosols.

  • Ventilation: Ensure adequate ventilation in the laboratory space where the compound is stored and handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The minimum required PPE is outlined below.

PPE CategorySpecification
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination.
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting cuffs. The gown should be made of a low-permeability fabric, such as polyethylene-coated polypropylene.
Eye/Face Protection Chemical splash goggles and a full-face shield must be worn when there is a risk of splashing. Safety glasses with side shields are the minimum requirement.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.
Foot Protection Closed-toe, non-slip shoes are mandatory in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed upon exiting.

Operational Procedures for Safe Handling

Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Conduct all weighing of powdered this compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

  • Use disposable weighing boats and spatulas.

  • Immediately after weighing, carefully seal the stock container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol), followed by a wipe-down with a detergent solution.

Solubilization and Dilution:

  • Perform all solution preparation within a chemical fume hood or BSC.

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Experimental Use:

  • Keep all containers of this compound sealed when not in use.

  • When transferring solutions, use Luer-Lok syringes to prevent accidental needle detachment and leakage.

  • Decontaminate all work surfaces with a suitable solvent and detergent solution upon completion of the experiment.

Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Isolate: Cordon off the spill area.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Collect all contaminated materials using forceps or other tools and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with a detergent solution.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All contaminated solid materials (e.g., gloves, gowns, shoe covers, weighing boats, absorbent pads) must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled with a cytotoxic waste symbol.

  • Liquid Waste: Unused solutions and contaminated liquid waste must be collected in a sealed, leak-proof container, also labeled as cytotoxic waste. Do not pour any solutions containing this compound down the drain.

  • Sharps: All contaminated sharps (e.g., needles, syringes, glass pipettes) must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

  • Final Disposal: Cytotoxic waste containers should be collected by a certified hazardous waste disposal service for high-temperature incineration.

Quantitative Data Summary

Due to its status as a research compound, specific occupational exposure limits (OELs) for this compound have not been established. In the absence of such data, it is prudent to handle it as a highly potent compound and adhere to the general principle of minimizing exposure to as low as reasonably achievable (ALARA). The following table provides general guidance for similar cytotoxic compounds.

ParameterValueNotes
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound; maintain exposure levels to the lowest possible concentration.
LD50 (Oral, Rat) Data Not AvailableAssume high toxicity based on its cytotoxic activity.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Refer to experimental protocols for specific solvent compatibility.
Storage Temperature -20°CStore in a tightly sealed container, protected from light and moisture, in a designated and labeled area for potent compounds.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Full PPE (Double Gloves, Gown, Eye/Face Protection) B Weighing in Fume Hood (Powder Form) A->B C Solubilization in Fume Hood B->C D Experimental Use (Cell Culture, etc.) C->D E Temporary Storage of Solutions D->E Store Sealed F Decontaminate Work Surfaces D->F E->D Retrieve for Use G Segregate Cytotoxic Waste (Solid, Liquid, Sharps) F->G H Doff PPE in Designated Area G->H I Final Waste Disposal (Incineration) H->I spill Spill Occurs spill_response Execute Spill Management Protocol spill->spill_response spill_response->G Dispose of Contaminated Materials

Caption: Workflow for the safe handling of this compound.

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